molecular formula C9H8ClNS B065083 2-Chloro-4-ethyl-1,3-benzothiazole CAS No. 176976-44-6

2-Chloro-4-ethyl-1,3-benzothiazole

Número de catálogo: B065083
Número CAS: 176976-44-6
Peso molecular: 197.69 g/mol
Clave InChI: NQOWVESUHAQWMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-4-ethyl-1,3-benzothiazole (CAS 176976-44-6) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features the privileged benzothiazole scaffold, a fused heterocyclic system known for its versatile biological activities and presence in numerous pharmacologically active molecules . The core structure is planar, allowing for optimal π-π stacking interactions with biological targets, while the sulfur and nitrogen heteroatoms facilitate key hydrogen bonding and other non-covalent interactions with protein binding sites . The specific substitution pattern on this benzothiazole derivative makes it a versatile building block. The reactive 2-chloro group is a prime site for nucleophilic substitution reactions, allowing researchers to readily incorporate this scaffold into more complex structures via coupling with amines, thiols, or other nucleophiles . The 4-ethyl group contributes to the molecule's lipophilicity, which can influence pharmacokinetic properties like membrane permeability . This compound is primarily used in the synthesis of novel therapeutic agents targeting a range of diseases. Benzothiazole-based compounds have demonstrated significant potential in areas including oncology, neurology, and infectious diseases . As a key intermediate, it can be utilized to develop potential enzyme inhibitors, receptor modulators, and diagnostic agents, making it a valuable tool for researchers in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) . It is not for diagnostic or therapeutic use in humans or animals. Please handle this compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-4-ethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOWVESUHAQWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365945
Record name 2-chloro-4-ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176976-44-6
Record name 2-Chloro-4-ethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176976-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-ethyl-1,3-benzothiazole (CAS No. 176976-44-6), a heterocyclic compound of interest in synthetic and medicinal chemistry. Drawing from established principles of organic synthesis and the broader pharmacological importance of the benzothiazole scaffold, this document details the compound's structure, potential synthetic pathways, key chemical properties, and safety considerations. It is designed to equip researchers and drug development professionals with the foundational knowledge necessary for the effective handling, application, and derivatization of this molecule.

Core Compound Identification and Properties

This compound is a substituted aromatic heterocyclic compound. The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The presence of a reactive chlorine atom at the 2-position and an ethyl group at the 4-position makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176976-44-6
Molecular Formula C₉H₈ClNS
Molecular Weight 197.69 g/mol
Physical Form Liquid
Purity Typically ≥95%
InChI Code 1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
InChI Key NQOWVESUHAQWMO-UHFFFAOYSA-N

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of pharmacological activities.[1] This structural motif is present in numerous compounds investigated for their antitumor, anti-inflammatory, analgesic, antimicrobial, and anti-HIV properties.[1] The versatility of the benzothiazole ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. The 2-position, in particular, is a frequent site for derivatization to generate molecules with potent biological effects.[2]

Synthesis of 2-Substituted Benzothiazoles: Established Methodologies

General Synthetic Approach

A plausible synthetic route would start from 4-ethyl-2-aminothiophenol. The formation of the thiazole ring and the introduction of the chlorine atom at the 2-position can be achieved through various methods, including reactions with phosgene or its equivalents.

A general reaction scheme for the synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminothiophenol with an aldehyde, followed by oxidation. For the synthesis of 2-chloro derivatives, a different approach is necessary. One potential pathway could involve the conversion of a 2-hydroxy or 2-mercaptobenzothiazole precursor to the 2-chloro derivative using a chlorinating agent.

General_Synthesis_of_2-Substituted_Benzothiazoles cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Aminothiophenol Derivative C Condensation & Cyclization A->C B Aldehyde/Carboxylic Acid Derivative B->C D 2-Substituted Benzothiazole C->D

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Illustrative Experimental Protocol for a Related Compound: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

This protocol, while not for the title compound, illustrates a common synthetic manipulation of the benzothiazole core and can serve as a foundational method for derivatization.

Objective: To synthesize ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate through the reaction of a substituted benzothiazole with chloroethylacetate.[3]

Materials:

  • 2-aminobenzothiazole or 2-mercaptobenzothiazole (0.01 M)

  • Dry Acetone

  • Potassium Carbonate (K₂CO₃) (0.005 M)

  • Ethyl chloroacetate (0.01 M)

  • Diethyl ether

  • Ice-cold water

Procedure:

  • Dissolve 2-aminobenzothiazole or 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.[3]

  • Add potassium carbonate (0.005 M) to the mixture and reflux.[3]

  • Add ethyl chloroacetate (0.01 M) dropwise over 15 minutes.[3]

  • Continue refluxing the reaction mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After completion, remove the acetone by distillation.[3]

  • Pour the remaining filtrate into well-stirred, ice-cold water.[3]

  • Extract the product from the aqueous layer using diethyl ether.[3]

  • The crude product can be purified by recrystallization from acetone.[3]

The Role of this compound in Drug Discovery and Development

As a functionalized building block, this compound holds potential as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive 2-chloro group serves as a handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Role_in_Drug_Discovery A This compound (Building Block) B Nucleophilic Substitution (e.g., with amines, thiols, alcohols) A->B Reaction C Diverse Library of Benzothiazole Derivatives B->C Generates D Screening for Biological Activity C->D Input for E Lead Compound Identification D->E Identifies F Lead Optimization E->F Leads to G Drug Candidate F->G Develops

Caption: The strategic role of this compound in a drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be inferred from related compounds such as 2-chlorobenzothiazole and other chlorinated thiazole derivatives.

General Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Potential Hazards (based on related compounds):

  • Harmful if swallowed.[6]

  • May cause skin and eye irritation.[6][7]

  • May cause respiratory tract irritation.[4]

First Aid Measures (General Guidance):

  • In case of skin contact: Immediately wash with plenty of soap and water.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion and Future Perspectives

This compound represents a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its utility lies in the combination of the pharmacologically relevant benzothiazole core and the reactive 2-chloro substituent. Future research efforts could focus on the development of efficient and scalable synthetic protocols for this compound, as well as the exploration of its reactivity in the generation of novel derivatives. The screening of these new chemical entities for a range of biological activities will be crucial in unlocking the full therapeutic potential of this and related benzothiazole scaffolds.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. PubChem. Retrieved January 24, 2026, from [Link]

  • Service Best. (2021, March 8). Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. PubChem. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • ResearchGate. (n.d.). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzothiazole. PubChem. Retrieved January 24, 2026, from [Link]

  • Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. S. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 27(15), 4991.

  • Google Patents. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved January 24, 2026, from [Link]

  • Hassan, A. Y. (2010). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry Insights, 3, 9–18.
  • PubChem. (n.d.). 2-Chloro-4-ethylhexan-3-one. Retrieved January 24, 2026, from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Beilstein Journal of Organic Chemistry. (2019). Supporting Information for: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2021018387A9 - Different forms of 6-chloro-2-ethyl-n-(4-(4-(4-(trifluoromethoxy)phenyl)piperidine-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.

Sources

A Comprehensive Pharmacological and Developmental Profile of 2-Chloro-4-ethyl-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a vast array of biological activities.[1][2] This technical guide provides a comprehensive, forward-looking pharmacological profile of a specific derivative, 2-Chloro-4-ethyl-1,3-benzothiazole. While direct pharmacological data for this exact molecule is limited, this document leverages extensive knowledge of the benzothiazole class to establish a robust, scientifically-grounded framework for its synthesis, characterization, and systematic evaluation. Presented from the perspective of a senior application scientist, this whitepaper is designed to guide researchers, scientists, and drug development professionals through a logical, multi-tiered strategy for unlocking the therapeutic potential of this promising compound. It details proposed experimental workflows, from initial broad-spectrum screening to in-depth mechanistic studies and essential ADME/Tox profiling, providing a complete roadmap for its preclinical development.

Introduction: The Scientific Imperative for Investigating this compound

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4] The therapeutic success of approved drugs like Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) underscores the clinical significance of this chemical class.[5]

The specific substitution pattern of this compound presents a unique opportunity for novel drug development. The 2-chloro substituent serves as a versatile chemical handle for further synthetic modifications and is a known feature in bioactive molecules. The 4-ethyl group can influence lipophilicity and steric interactions with target proteins, potentially enhancing potency and selectivity. This guide, therefore, outlines a comprehensive strategy to systematically investigate the pharmacological profile of this compound and determine its therapeutic potential.

Synthesis and Analytical Characterization: Establishing a Foundation of Purity and Identity

A robust and reproducible synthetic route is paramount for any drug discovery program. Based on established benzothiazole chemistry, a plausible and efficient synthesis of this compound can be proposed.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-chlorobenzothiazoles involves the treatment of the corresponding 2-mercaptobenzothiazole with an oxidizing and chlorinating agent like sulfuryl chloride.[4] The starting material, 4-ethyl-1,3-benzothiazole-2-thiol, can be synthesized from 3-ethylaniline.

Synthesis of this compound A 3-Ethylaniline C 4-Ethyl-1,3-benzothiazole-2-thiol A->C Reaction B Potassium Ethyl Xanthate B->C Reaction E This compound C->E Oxidative Chlorination D Sulfuryl Chloride (SO2Cl2) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol
  • Synthesis of 4-Ethyl-1,3-benzothiazole-2-thiol (Intermediate C):

    • To a solution of 3-ethylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.1 eq) and a base such as potassium hydroxide (1.1 eq).

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-Ethyl-1,3-benzothiazole-2-thiol.

  • Synthesis of this compound (Final Product E):

    • Dissolve the intermediate 4-Ethyl-1,3-benzothiazole-2-thiol (1.0 eq) in an inert solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and add sulfuryl chloride (1.1 eq) dropwise. The addition of a small amount of water can catalyze this reaction.[4]

    • Stir the reaction mixture at room temperature for a few hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Analytical Characterization and Quality Control

To ensure the integrity of all subsequent pharmacological data, a rigorous analytical characterization of the synthesized compound is mandatory.

Analytical Technique Purpose Expected Outcome/Specification
¹H and ¹³C NMR Structural ElucidationSpectra consistent with the proposed structure of this compound.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the benzothiazole ring and C-Cl bond.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentPurity ≥ 95% with a single major peak.
Elemental Analysis Elemental CompositionThe percentage of C, H, N, S, and Cl should be within ±0.4% of the theoretical values.

A Tiered Strategy for Comprehensive Pharmacological Evaluation

A systematic, tiered approach is proposed to efficiently and comprehensively evaluate the pharmacological profile of this compound. This strategy prioritizes high-throughput screening in the initial phase to identify potential areas of biological activity, followed by more focused and resource-intensive mechanistic and safety studies.

Pharmacological Evaluation Workflow cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Preclinical Profiling A Anticancer Cytotoxicity Screen (e.g., NCI-60 Panel) C Dose-Response & IC50/MIC Determination A->C Identified 'Hit' B Antimicrobial Activity Screen (Bacteria & Fungi Panels) B->C Identified 'Hit' D Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) C->D E Target Identification & Validation D->E H Lead Optimization E->H F In Vitro ADME Assays F->H G In Vitro Toxicology Assays G->H

Caption: A three-tiered workflow for the pharmacological evaluation of novel compounds.

Tier 1: Broad-Spectrum In Vitro Screening

The objective of Tier 1 is to cast a wide net and identify potential therapeutic areas where this compound exhibits biological activity. Based on the known pharmacology of the benzothiazole class, anticancer and antimicrobial screenings are high-priority starting points.[3][6]

Anticancer Activity Screening

Many benzothiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][3][7]

  • Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Culture: A diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)[1][3], and a non-cancerous cell line like HEK293 for selectivity assessment) are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The concentration that inhibits 50% of cell growth (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

Benzothiazoles are also well-documented as effective antimicrobial agents.[6][8][9]

  • Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

    • Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)[6], and fungi (e.g., Candida albicans, Aspergillus niger)[8] are cultured to a standardized inoculum density.

    • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using appropriate broth media.

    • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Tier 2: Elucidation of Mechanism of Action (MoA)

Should the Tier 1 screening yield a positive "hit" (e.g., a potent IC50 or MIC value), the next critical step is to understand how the compound exerts its effect.

Potential Anticancer Mechanisms

If the compound shows significant anticancer activity, several potential mechanisms, common to benzothiazole derivatives, should be investigated.[10][11]

  • Apoptosis Induction:

    • Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Rationale: Many benzothiazole anticancer agents induce programmed cell death (apoptosis).[3]

  • Cell Cycle Arrest:

    • Assay: Propidium Iodide (PI) staining of DNA followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Rationale: Some compounds halt cell proliferation by arresting the cell cycle at specific checkpoints.[12]

  • Inhibition of Key Signaling Pathways:

    • Assay: Western Blot analysis to probe the phosphorylation status and expression levels of key proteins in pathways commonly dysregulated in cancer, such as AKT and ERK.[11]

    • Rationale: Recent studies have shown that some benzothiazole derivatives exert their anticancer effects by inhibiting these critical survival pathways.[11]

  • Inhibition of Carbonic Anhydrase:

    • Assay: In vitro carbonic anhydrase (CA) inhibition assay.

    • Rationale: Benzothiazoles are known inhibitors of tumor-associated CA isoforms (e.g., CA IX and XII), which are involved in pH regulation and tumor progression.[1][7]

Anticancer MoA Investigation cluster_pathways Potential Cellular Effects A This compound B Cancer Cell A->B Treatment C Induction of Apoptosis B->C D Cell Cycle Arrest B->D E Inhibition of Signaling Pathways (e.g., AKT, ERK) B->E F Inhibition of Carbonic Anhydrase B->F

Caption: Potential mechanisms of action for an anticancer benzothiazole derivative.

Tier 3: In Vitro ADME/Tox Profiling

A compound's efficacy is irrelevant if it cannot reach its target in the body or is overtly toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) is crucial to identify potential liabilities and guide further development.[13][14][15][16][17]

Key In Vitro ADME Assays
Parameter Assay Rationale & Importance
Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can limit absorption and lead to formulation challenges.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell AssayPredicts the potential for oral absorption by assessing passage across an artificial membrane or a model of the intestinal barrier.[15]
Metabolic Stability Liver Microsomal Stability AssayMeasures how quickly the compound is metabolized by liver enzymes (cytochromes P450), providing an early indication of its half-life in the body.[14]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the extent to which the compound binds to plasma proteins; only the unbound fraction is pharmacologically active.[15]
CYP450 Inhibition Fluorometric or LC-MS/MS-based CYP Inhibition AssayAssesses the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9).[15]
Essential In Vitro Toxicology Assays
Parameter Assay Rationale & Importance
Hepatotoxicity Primary Hepatocyte Toxicity AssayEvaluates the potential for drug-induced liver injury, a major cause of drug attrition.[15]
Cardiotoxicity hERG Channel Inhibition AssayAssesses the risk of cardiac arrhythmias by measuring the compound's effect on the hERG potassium channel.[15]
Genotoxicity Ames Test (Bacterial Reverse Mutation Assay)Screens for the potential of the compound to cause DNA mutations, a key indicator of carcinogenicity.
General Cytotoxicity Neutral Red Uptake or LDH Release AssayProvides a broader measure of cytotoxicity in non-cancerous cell lines to assess the therapeutic window.

Data Integration and Strategic Outlook

The successful completion of this three-tiered evaluation will yield a comprehensive pharmacological profile of this compound. The data from each tier must be integrated to form a holistic view of the compound's potential.

  • Hit-to-Lead Decision: A potent and selective "hit" from Tier 1 with a well-defined mechanism of action from Tier 2 and a favorable ADME/Tox profile from Tier 3 would be a strong candidate to advance to the "lead" stage.

  • Structure-Activity Relationship (SAR) Studies: If the initial compound shows promise but has liabilities (e.g., moderate potency, metabolic instability), the 2-chloro position provides a reactive site for the synthesis of a focused library of analogs. This will allow for the exploration of structure-activity relationships to optimize the desired properties.

  • Future Directions: A promising lead compound would warrant further investigation, including in vivo efficacy studies in relevant animal models of disease, more extensive pharmacokinetic profiling, and formulation development, paving the way for potential Investigational New Drug (IND)-enabling studies.

This technical guide provides a rigorous and scientifically sound roadmap for the systematic evaluation of this compound. By following this structured approach, researchers can efficiently unlock its pharmacological potential and make data-driven decisions on its journey through the drug discovery and development pipeline.

References

  • Supuran, C. T. (2016). Benzothiazole-based carbonic anhydrase inhibitors. Future Medicinal Chemistry, 8(12), 1437-1452. [URL not available]
  • Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 295-323. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2021). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 26(15), 4642. [Link]

  • Kaur, R., & Kumar, R. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1359874. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135245. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(5), 378-384. [Link]

  • Symeres. (n.d.). In vitro ADME-tox. Retrieved from [Link]

  • Kamal, A., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Medicinal Chemistry, 4(8), 586-595. [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 12(38), 24898-24911. [Link]

  • Naqvi, A., & Shahnawaz, M. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(3), 1547-1555. [Link]

  • Al-Juboori, A. M., & Al-Masoudi, N. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 8318. [Link]

  • Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Kumar, A., et al. (2017). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(2), 248-256. [Link]

  • Farshbaf, M., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research in Pharmaceutical Sciences, 13(5), 456-465. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(16), 4948. [Link]

  • Pokhodylo, N. T., & Matiichuk, V. S. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-Chloro-4-ethyl-1,3-benzothiazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

The 1,3-benzothiazole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects.[1][2][3] Their significance is underscored by their presence in FDA-approved drugs and numerous investigational agents.[4] This guide will provide an in-depth exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 2-Chloro-4-ethyl-1,3-benzothiazole, by leveraging the extensive knowledge base of the broader benzothiazole class. We will delve into hypothesized target families, the rationale behind these hypotheses, and the rigorous experimental workflows required for their validation.

Structural Dissection and Mechanistic Postulates of this compound

The therapeutic potential of any small molecule is intrinsically linked to its chemical architecture. The structure of this compound presents several key features that likely govern its bioactivity:

  • The Benzothiazole Core: This bicyclic system is known to mimic the purine base adenine, a component of ATP. This structural similarity is the foundation for the hypothesis that many benzothiazole derivatives function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[5]

  • The 2-Chloro Substituent: The presence of a halogen at the C2 position is a common feature in potent enzyme inhibitors. The chlorine atom is an electron-withdrawing group that can modulate the electronic properties of the entire ring system, potentially enhancing binding affinity to target proteins through various non-covalent interactions. Dichlorophenyl-containing chlorobenzothiazoles have shown potent anticancer activity, highlighting the importance of halogenation.[3]

  • The 4-Ethyl Group: Alkyl groups on the benzene ring portion of the scaffold can influence physicochemical properties such as lipophilicity, which in turn affects membrane permeability and oral bioavailability. Furthermore, this group can make specific hydrophobic interactions within the binding pocket of a target protein, contributing to both potency and selectivity.

Based on these structural features and the wealth of literature on analogous compounds, we can postulate several high-probability target classes for this compound.

Hypothesized Therapeutic Target Classes

The following sections outline the most probable protein families and cellular pathways that may be modulated by this compound, primarily focusing on oncology due to the prevalence of anticancer activity within this compound class.[2][6]

Protein Kinases: The Predominant Target Family

The human kinome represents one of the most important target families for cancer therapy. Benzothiazole derivatives have been repeatedly identified as potent kinase inhibitors.[4][5][7] The mechanism often involves competition with ATP for the binding site in the catalytic domain of the kinase, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[5]

Potential Kinase Targets:

  • Tyrosine Kinases:

    • EGFR (Epidermal Growth Factor Receptor): Benzothiazole-triazole hybrids have demonstrated significant EGFR kinase inhibition.[7]

    • Abl Kinase: 2-substituted benzothiazoles have shown exceptional inhibitory potency against both wild-type and mutant Abl kinases, which are implicated in chronic myeloid leukemia.[7] In silico studies have also pointed to ABL1 and ABL2 as likely targets for benzothiazole derivatives.[5]

  • Cyclin-Dependent Kinases (CDKs):

    • CDK4/CDK6: These kinases are key regulators of the cell cycle. Inverse-docking analyses of potent anticancer benzothiazoles have revealed potential inhibitory effects against CDK4 and CDK6.[5]

  • PI3K/AKT/mTOR Pathway:

    • This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives have been developed as potent inhibitors of PI3K and mTOR, with some compounds showing activity in the nanomolar range.[8]

The following diagram illustrates the hypothesized mechanism of action of this compound as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->Proliferation Benzothiazole 2-Chloro-4-ethyl- 1,3-benzothiazole Benzothiazole->RTK Benzothiazole->PI3K Benzothiazole->CDK4_6

Caption: Hypothesized inhibition of key oncogenic signaling pathways by this compound.

Other Potential Anticancer Targets

While kinase inhibition is a dominant theme, the benzothiazole scaffold is versatile and may interact with other critical cellular components.

  • Topoisomerases: These enzymes are essential for managing DNA topology during replication. Some benzothiazole derivatives have been identified as topoisomerase inhibitors, representing another avenue for anticancer activity.[6]

  • Microtubule Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzothiazoles can inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.[6]

  • Carbonic Anhydrases (CAs): CAs are metalloenzymes that are often overexpressed in hypoxic tumors. Inhibition of these enzymes can disrupt the tumor microenvironment. The benzothiazole scaffold has been shown to be effective in inhibiting CAs.[2][3]

Experimental Workflows for Target Deconvolution

Identifying the specific molecular target(s) of a novel compound is a critical step in drug development. The following section details robust, self-validating experimental protocols to deconvolve the mechanism of action of this compound.

Unbiased Target Identification: Chemical Proteomics

To identify direct binding partners of the compound without prior bias, an affinity-based chemical proteomics approach is the gold standard.

Protocol: Affinity Chromatography followed by Mass Spectrometry

  • Synthesis of an Affinity Probe:

    • Synthesize an analog of this compound that incorporates a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Immobilization:

    • Covalently attach the affinity probe to a solid support (e.g., sepharose beads) via the reactive linker.

  • Protein Capture:

    • Prepare cell lysates from a relevant cancer cell line (e.g., a line known to be sensitive to benzothiazole derivatives).

    • Incubate the cell lysate with the immobilized probe. As a control, incubate a separate aliquot of lysate with beads that have not been functionalized or with beads where binding is competed by an excess of the free, unmodified this compound.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel tryptic digestion of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that are specifically enriched in the experimental sample compared to the controls using a protein database search algorithm.

G cluster_workflow Affinity-Based Target ID Workflow start Synthesize Affinity Probe immobilize Immobilize Probe on Beads start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash Non-specific Proteins incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Potential Targets ms->identify

Caption: Workflow for affinity-based target identification.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound directly binds to its putative target within the complex environment of a live cell. The principle is that a protein's thermal stability increases upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cancer cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating:

    • Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Interpretation:

    • Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.

In Vitro Validation: Biochemical and Cellular Assays

Once a target is identified and engagement is confirmed, its functional modulation must be validated.

  • Biochemical Assays:

    • Kinase Inhibition Assay: If the identified target is a kinase, perform an in vitro kinase assay using the purified recombinant enzyme, ATP, and a specific substrate. Measure the IC50 value of this compound, which is the concentration required to inhibit 50% of the enzyme's activity.

  • Cell-Based Assays:

    • Phosphorylation Status: For a kinase target, treat cells with the compound and measure the phosphorylation level of a known downstream substrate of that kinase via Western blotting. A reduction in phosphorylation confirms target inhibition in a cellular context.

    • Phenotypic Assays: Correlate target inhibition with a cellular phenotype. For example, demonstrate that treatment with the compound leads to cell cycle arrest (via flow cytometry) or apoptosis (via Annexin V staining), consistent with the known function of the target.[9]

Quantitative Data Summary

While specific data for this compound is not yet available, the following table summarizes the reported activities of various benzothiazole derivatives against potential target classes, providing a benchmark for future studies.

Benzothiazole Derivative TypeTarget Class/Specific TargetReported Activity (IC50/GI50)Reference(s)
Benzothiazole-1,2,3-triazole hybridsEGFR Kinase0.69 - 4.82 µM[7]
2-Substituted C-6 methoxyphenylAbl Kinase (wild-type & T315I)0.03 - 0.06 nM[7]
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer71.8 nM[3]
Pyrazole-benzothiazole hybrid60 tumor cell linesMicromolar to sub-micromolar[3]
Benzothiazole with pyridine moietyPI3K/mTOR0.30 - 0.45 µM[8]
Benzothiazole scaffold inhibitorPI3Kβ0.02 µM[8]

Conclusion and Future Directions

This compound is a promising, yet uncharacterized, member of a pharmacologically powerful class of compounds. Based on extensive structure-activity relationship data from the broader benzothiazole family, its primary therapeutic potential likely lies in the inhibition of key proteins involved in oncogenesis, particularly protein kinases. The logical progression for advancing this compound involves a systematic and rigorous application of the target identification and validation workflows outlined in this guide. Unbiased chemical proteomics, coupled with biophysical confirmation of target engagement via CETSA and subsequent biochemical and cellular validation, will provide the necessary evidence to confidently identify its mechanism of action. These studies will pave the way for its rational development as a potential therapeutic agent.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

A Strategic Guide to Elucidating the Mechanism of Action of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This diverse family of molecules exhibits a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The subject of this guide, 2-Chloro-4-ethyl-1,3-benzothiazole, represents a novel chemical entity with an uncharacterized biological profile. Given the rich therapeutic history of its structural class, a systematic investigation into its mechanism of action is a scientifically compelling endeavor.

This document outlines a comprehensive, multi-phase strategic workflow designed for researchers, scientists, and drug development professionals. It provides a logical, field-proven framework for the systematic elucidation of the compound's mechanism of action, from initial phenotypic screening and target identification to in-depth validation of cellular signaling pathways. This guide is built on a foundation of scientific integrity, providing not just procedural steps but the causal logic behind experimental choices, ensuring that each phase generates robust, verifiable data. By leveraging established and cutting-edge methodologies, this framework will efficiently navigate the complexities of mechanism-of-action studies and unlock the therapeutic potential of this novel benzothiazole derivative.

Section 1: The Benzothiazole Scaffold: A Foundation for Therapeutic Innovation

The benzothiazole core, a fusion of benzene and thiazole rings, is a versatile heterocyclic system that has captured the attention of medicinal chemists for decades.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets with high affinity.[5] This has led to the development of numerous FDA-approved drugs and investigational agents. For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), where it modulates glutamate release and blocks sodium channels.[4] Furthermore, derivatives of this scaffold have been patented for a broad spectrum of diseases, with a significant focus on cancer research.[6]

The broad bioactivity of benzothiazoles stems from their ability to target key enzymes and receptors involved in disease pathology. Many benzothiazole analogs have demonstrated potent inhibitory effects on protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[7][8] Others function as antimicrobial agents by disrupting essential bacterial processes like cell wall synthesis or DNA replication.[9] Given this precedent, this compound is a promising candidate for discovery efforts, and a systematic approach is warranted to uncover its specific biological function.

Section 2: Phase 1 - Unbiased Target Deconvolution & Phenotypic Screening

The initial phase of a mechanism-of-action study for a novel compound is designed to cast a wide net, identifying a general biological effect without preconceived bias. This is achieved through a combination of phenotypic screening and initial target identification methods.

Rationale for Approach

Before hypothesizing a specific target, it is crucial to first observe the compound's effect on whole-cell systems. This "phenotype-first" approach can reveal unexpected activities and guide more focused downstream experiments. We will simultaneously employ affinity-based chemical proteomics to directly identify protein binding partners. This dual strategy provides both a functional readout (phenotypic effect) and a molecular interaction map (binding partners), creating a powerful, self-validating loop of inquiry.

Experimental Workflow: Phase 1

The workflow for this initial phase is designed to efficiently narrow the field of potential mechanisms.

G cluster_0 Phase 1: Initial Screening Compound This compound Phenotypic Phenotypic Screening (e.g., Cancer Cell Line Panel) Compound->Phenotypic Observe cellular effect Affinity Affinity-Based Proteomics (e.g., Chemical Pulldown) Compound->Affinity Identify binding partners Data_Analysis Data Integration & Analysis Phenotypic->Data_Analysis Affinity->Data_Analysis Hypothesis Generate Target Hypothesis Data_Analysis->Hypothesis

Caption: Phase 1 Workflow for Target Hypothesis Generation.

Protocol 1: Broad-Spectrum Phenotypic Screening

Objective: To determine the cytotoxic or anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.

Methodology:

  • Cell Line Selection: Utilize a panel of at least 20-30 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold dilutions for a 10-point dose-response curve (e.g., 100 µM to 0.2 µM).

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the compound dilutions for 72 hours. Include a vehicle-only control (DMSO) and a positive control (e.g., Staurosporine).

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Measure fluorescence on a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Affinity-Based Target Identification

Objective: To identify the direct protein binding partners of the compound from a complex cellular lysate.[10]

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag, ensuring the modification does not disrupt the core pharmacophore.[11]

  • Lysate Preparation: Culture a responsive cell line (identified in Protocol 1) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated magnetic beads.[12] Incubate the beads with the cell lysate to allow the probe to capture its binding partners. As a control, use beads with an unconjugated biotin tag.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the captured proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Compare the proteins identified from the probe pulldown with the control pulldown. Proteins significantly enriched in the probe sample are considered high-confidence binding candidates.[12][13]

Section 3: Phase 2 - Target Validation and Biophysical Characterization

Based on the precedent of the benzothiazole scaffold and the potential results from Phase 1, we will proceed with the hypothesis that this compound is a protein kinase inhibitor . Phase 2 is designed to rigorously validate this hypothesis by confirming direct target engagement in a cellular context and precisely measuring the binding thermodynamics.

Rationale for Approach

Identifying a protein in a pulldown experiment is not sufficient to claim it as the functional target. It is essential to demonstrate that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[14] Following confirmation of cellular engagement, Isothermal Titration Calorimetry (ITC) will be employed to provide a complete thermodynamic profile of the binding interaction, which is invaluable for any future lead optimization efforts.[15]

Experimental Workflow: Phase 2

G cluster_1 Phase 2: Target Validation Hypothesis Hypothesized Target (e.g., Protein Kinase X) CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Confirm in-cell binding ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Characterize binding thermodynamics Validation Validated Target Engagement ITC->Validation

Caption: Phase 2 Workflow for Target Validation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound binds to and stabilizes its putative kinase target inside intact cells.[16]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with either the compound (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.[17]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by rapid cooling.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[18]

  • Quantification: Analyze the amount of the specific target kinase remaining in the soluble fraction at each temperature using Western Blotting (see Protocol 5 for general steps).

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement.[19]

Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-kinase interaction.[20]

Methodology:

  • Protein Preparation: Express and purify the recombinant target kinase to >95% purity. Dialyze the protein extensively against the ITC buffer.

  • Compound Preparation: Dissolve the compound in the final dialysis buffer. The concentration should be approximately 10-20 times the expected Kd.

  • ITC Experiment: Load the protein into the ITC sample cell and the compound into the titration syringe.[21] Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while measuring the heat released or absorbed.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[15]

Data Presentation: Hypothetical ITC Results

The quantitative data derived from ITC experiments are best summarized in a table for clear comparison.

ParameterValueInterpretation
Binding Affinity (Kd) 50 nMHigh-affinity interaction, potent binding.
Stoichiometry (n) 1.05Indicates a 1:1 binding ratio of compound to kinase.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions.[22]
Entropy (TΔS) 2.5 kcal/molThe binding has a slight entropic penalty, possibly due to conformational rigidity upon binding.

Section 4: Phase 3 - Elucidation of Downstream Cellular Effects

Confirming that a compound binds a target is a critical step, but understanding the functional consequences of that binding event is the ultimate goal. For a kinase inhibitor, this means demonstrating that the compound blocks the kinase's enzymatic activity and subsequently modulates its downstream signaling pathway.

Rationale for Approach

Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[23] By using phospho-specific antibodies, we can directly assess the activity of a kinase pathway.[24] Observing a dose-dependent decrease in the phosphorylation of a known kinase substrate following compound treatment provides powerful evidence that the compound is not just binding to the target, but functionally inhibiting it.

Protocol 5: Western Blotting for Downstream Pathway Modulation

Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a dose-dependent manner.

Methodology:

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of the compound (e.g., from 0.1x to 10x IC50) for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[25]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).[23][26]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[23] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate and a loading control protein (e.g., GAPDH or β-actin).[25]

Visualization: Hypothetical Signaling Pathway

A diagram is essential for visualizing the proposed mechanism of action.

G cluster_2 Hypothetical Kinase Signaling Pathway Compound 2-Chloro-4-ethyl- 1,3-benzothiazole KinaseX Target Kinase X Compound->KinaseX Inhibition pSubstrate Phospho-Substrate Y (Active Signal) KinaseX->pSubstrate Phosphorylation Substrate Substrate Y Substrate->KinaseX Response Cellular Response (e.g., Apoptosis) pSubstrate->Response Signal Transduction

Caption: Proposed Inhibition of Kinase X Signaling Pathway.

References

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • National Institutes of Health (NIH). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • National Institutes of Health (NIH). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed.
  • National Institutes of Health (NIH). (2025).
  • National Institutes of Health (NIH). (2024).
  • National Institutes of Health (NIH). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.
  • National Institutes of Health (NIH). (2025).
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • American Chemical Society. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Cell Signaling Technology. Western Blotting Protocol. Cell Signaling Technology.
  • ResearchGate. (2007). Benzothiazoles: A new profile of biological activities.
  • National Institutes of Health (NIH). Isothermal titration calorimetry in drug discovery. PubMed.
  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Taylor & Francis Online. Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • The Pharma Innovation. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
  • Abcam. Western blot protocol. Abcam.
  • American Chemical Society. Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Chemspace. (2025).
  • Wikipedia. Benzothiazole. Wikipedia.
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • Wikipedia.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Thermo Fisher Scientific. Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • National Institutes of Health (NIH). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad.
  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • American Chemical Society.
  • Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • National Institutes of Health (NIH).
  • Royal Society of Chemistry. Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • National Institutes of Health (NIH).
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • MDPI. (2026).

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-ethyl-1,3-benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 2-Chloro-4-ethyl-1,3-benzothiazole and its analogs. By elucidating the three-dimensional atomic arrangement, we unlock critical insights into structure-activity relationships (SAR), guiding the rational design of novel therapeutic agents.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole motif, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][2][3] Its structural rigidity and ability to engage in diverse non-covalent interactions allow it to bind to a wide array of biological targets.[1] Consequently, benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5]

The this compound core represents a key pharmacophore for further functionalization. The chlorine atom at the 2-position serves as a versatile synthetic handle, while the ethyl group at the 4-position can influence solubility and steric interactions with target proteins. Understanding the precise three-dimensional structure of analogs derived from this core is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[6][7]

From Synthesis to Single Crystal: The Foundational Experimental Phase

The journey to a crystal structure begins long before the diffraction experiment. It commences with the chemical synthesis of the target analog and culminates in the growth of high-quality single crystals, a process that is often as much an art as it is a science.

Synthesis of this compound Analogs

The synthesis of 2-substituted benzothiazoles is well-established, with the most common route involving the condensation of a 2-aminothiophenol derivative with various electrophiles.[8][9] For the target scaffold, a typical approach would involve the reaction of 2-amino-3-ethylthiophenol with a suitable reagent to install the 2-chloro substituent. Subsequent modifications at other positions can be achieved through various organic transformations.

Exemplary Protocol: Synthesis of a Hypothetical Analog

A general synthetic approach might involve the reaction of 2-amino-3-ethylthiophenol with phosgene or a phosgene equivalent to form the 2-hydroxybenzothiazole, which can then be chlorinated.[10] Alternatively, direct cyclization reactions are often employed.[8][11][12]

  • Step 1: Cyclization. A mixture of 2-amino-3-ethylthiophenol and an appropriate carbonyl-containing compound or aldehyde is refluxed in a suitable solvent (e.g., ethanol, toluene) often in the presence of an oxidizing agent or catalyst.[9]

  • Step 2: Chlorination. The resulting benzothiazole intermediate is then treated with a chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) to yield the 2-chloro derivative.

  • Step 3: Purification. The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity (>98%), which is essential for successful crystallization.

The choice of synthetic route is critical; it must not only be efficient but also yield a product that is amenable to crystallization. Impurities can significantly inhibit or disrupt the ordered molecular packing required for single-crystal growth.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, encouraging the molecules to self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The selection of solvents is paramount. A good solvent system typically involves a solvent in which the compound is moderately soluble, allowing for the creation of a supersaturated solution. Screening various solvents and solvent mixtures is a routine part of the process.

The Core of the Analysis: Single-Crystal X-ray Diffraction

SC-XRD is a powerful analytical technique that utilizes the diffraction of X-rays by the ordered array of atoms within a crystal to determine its atomic structure.[13][14]

The Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.[7][15]

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Crystal Select & Mount Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay Irradiate with X-rays Diffractometer->XRay Detect Collect Diffraction Images XRay->Detect Integrate Integrate Intensities Detect->Integrate Raw Images Scale Scale & Merge Data Integrate->Scale HKL Generate HKL File (Reflection Data) Scale->HKL

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

From Diffraction Pattern to Electron Density Map

The collected diffraction data (a set of reflection intensities) contains the information needed to solve the crystal structure. The key challenge is the "phase problem": the detectors measure the intensity (amplitude squared) of the diffracted waves but not their phase.

Structure Solution Methods:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. They are highly effective for small molecules.

  • Patterson Methods: This approach is used when a heavy atom (an atom with many electrons, like sulfur or a halogen) is present in the structure. The positions of the heavy atoms can be determined first, and this information is then used to phase the remaining reflections.

Once initial phases are obtained, they are combined with the measured structure factor amplitudes to calculate an electron density map. This map is essentially a 3D image of the electron distribution in the unit cell, where peaks correspond to atomic positions.

Refining the Model: Achieving Chemical Accuracy

The initial atomic model derived from the electron density map is a good approximation but requires refinement to improve its accuracy and make it chemically sensible.

The Refinement Process

Refinement is an iterative, least-squares process that adjusts the atomic parameters (positional coordinates and thermal displacement parameters) to minimize the difference between the experimentally observed reflection intensities and those calculated from the model.

refinement_workflow cluster_solution Structure Solution cluster_refinement Structure Refinement HKL Reflection Data (HKL File) Solve Solve Phase Problem (e.g., Direct Methods) HKL->Solve InitialMap Initial Electron Density Map Solve->InitialMap InitialModel Build Initial Atomic Model InitialMap->InitialModel Refine Least-Squares Refinement InitialModel->Refine Fourier Calculate Difference Fourier Map Refine->Fourier Converge Converged? Refine->Converge Update Update Model (Add H-atoms, correct positions) Fourier->Update Identify missing/misplaced atoms Update->Refine Iterate Converge->Refine No FinalModel Final Validated Crystal Structure Converge->FinalModel Yes

Caption: Workflow for crystallographic structure solution and refinement.

Key Software and Validation

A suite of specialized software is used for this entire process. Programs like SHELXS or SIR are used for structure solution, while SHELXL is the standard for refinement.[16] Graphical interfaces such as Olex2 or WinGX provide a user-friendly platform to manage the workflow.[16]

Validation is a critical final step. The refined structure is checked for geometric consistency and agreement with the experimental data. Tools like PLATON are used to analyze the geometry and identify potential issues.[17] The final model is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making the data accessible to the scientific community.[18]

Interpreting the Structure: From Data to Drug Design Insights

The final refined model provides a wealth of information. The analysis focuses on both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together in the crystal).

Intramolecular Analysis: Bond Lengths, Angles, and Conformation

The analysis confirms the molecular connectivity and provides precise measurements of bond lengths and angles. For the this compound scaffold, key points of interest include:

  • The planarity of the benzothiazole ring system.

  • The orientation (torsion angles) of the ethyl group relative to the bicyclic core.

  • Any conformational flexibility in other substituents on the ring.

These features are crucial as they define the shape of the molecule, which directly impacts its ability to fit into the binding site of a biological target.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is dictated by a delicate balance of non-covalent interactions.[19][20][21] Identifying these interactions is key to understanding the solid-state properties of the compound and can provide clues about its interactions with biological macromolecules.[22][23]

  • Hydrogen Bonds: While the core scaffold lacks strong hydrogen bond donors, substituents can be added to introduce this capability.

  • π-π Stacking: The aromatic benzothiazole rings can stack on top of each other, contributing significantly to crystal stability.[24]

  • Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with Lewis basic atoms (e.g., oxygen, nitrogen) on neighboring molecules.

  • van der Waals Forces: These ubiquitous, weaker interactions play a collective role in the overall packing efficiency.

Data Presentation: A Hypothetical Case Study

To illustrate the output of a crystal structure analysis, the following table summarizes hypothetical crystallographic data for an analog, 2-Chloro-4-ethyl-6-nitro-1,3-benzothiazole .

ParameterValue
Chemical FormulaC₉H₇ClN₂O₂S
Formula Weight242.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)7.987(2)
β (°)98.75(1)
Volume (ų)1023.8(6)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.575
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.118
Goodness-of-fit (S)1.05

Data is illustrative and not from a specific published structure.

In this hypothetical structure, analysis of the packing might reveal that the nitro group on one molecule forms a close contact with the sulfur atom of a neighboring molecule, while the chloro substituent engages in halogen bonding. The planar benzothiazole rings could be observed to form offset π-π stacking interactions, creating a layered supramolecular architecture.

Conclusion: The Structural Blueprint for Innovation

Crystal structure analysis of this compound analogs is an indispensable tool in modern drug discovery. It provides a definitive, high-resolution picture of the molecule's three-dimensional architecture and its interactions in the solid state. This structural blueprint allows medicinal chemists to understand the consequences of chemical modifications on molecular shape and intermolecular recognition. By correlating these precise structural features with biological activity data, researchers can build robust structure-activity relationships, accelerating the design and development of new, more effective, and selective therapeutic agents.

References

  • Kumar, B., Kour, M., Paul, S., Kant, R., & Gupta, V. K. (2015). Crystal structure of ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1][24]benzothiazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o698–o699. [Link]

  • Hu, J.-Q., Cui, P.-Y., Ban, Y., Ding, Y., Chen, X., Luo, J., & Wu, F.-M. (2025). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • ResearchGate. (2025). The study of the role of non-covalent interactions (C-H⋯N, CH⋯π, C-O⋯C-O, and π⋯π) towards crystal packing of benzyl 4-(4-flurophenyl) thiazole-2-carboxylate: A combined experimental and computational approach. ResearchGate. [Link]

  • Mohammadi Ziarani, G., Shakiba Nahad, M., & Lashgari, N. (2015). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. Bulgarian Chemical Communications, 47(1), 55-58. [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. University of North Carolina at Chapel Hill. [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

  • IUCr Journals. (2022). CSD Communications of the Cambridge Structural Database. International Union of Crystallography. [Link]

  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Royal Society of Chemistry. (2023). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. CrystEngComm. [Link]

  • Taylor & Francis Online. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Liquid Crystals. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • IUCr. (n.d.). Crystallographic software list. International Union of Crystallography. [Link]

  • Google Patents. (1975). Process for the preparation of 4-chloro-2-hydroxybenzothiazole.
  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Royal Society of Chemistry. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Purdue University Department of Chemistry. [Link]

  • Preprints.org. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

  • NIH. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The main non-covalent interactions in the crystal packing. ResearchGate. [Link]

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. University of Oxford. [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • ResearchGate. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]

  • Matcrys. (n.d.). X-ray Diffraction: Techniques & Applications. Mathematical Crystallography Class Notes. [Link]

  • MDPI. (2022). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. Molecules. [Link]

  • Taylor & Francis Online. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • CrystalMaker Software. (n.d.). CrystalMaker: Overview. CrystalMaker Software. [Link]

  • ResearchGate. (n.d.). In the crystal packing, different non-covalent interactions such as... ResearchGate. [Link]

Sources

solubility of 2-Chloro-4-ethyl-1,3-benzothiazole in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-4-ethyl-1,3-benzothiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. Acknowledging the scarcity of direct experimental data for this specific derivative, this document establishes a robust predictive framework grounded in the physicochemical properties of the benzothiazole scaffold and the fundamental principles of solubility. We present a detailed, field-proven experimental protocol for researchers to determine precise solubility values, ensuring a self-validating system for data generation. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in various solvent systems.

Introduction: The Benzothiazole Core and the Imperative of Solubility

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of this heterocyclic core are integral to a wide array of pharmacologically active agents, demonstrating antitumor, antimicrobial, and anti-inflammatory properties.[3][4] this compound is a specific derivative whose utility in synthesis and biological screening is critically dependent on its behavior in solution.

Understanding the solubility of a compound is a cornerstone of its development and application. For a drug candidate, solubility directly influences bioavailability, formulation strategies, and administration routes. In materials science and synthetic chemistry, solvent selection dictates reaction kinetics, purification efficiency (e.g., crystallization), and product yield. This guide provides a detailed examination of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first understand its molecular structure and inherent properties. The molecule consists of a relatively non-polar benzothiazole core, modified with a chloro group and an ethyl group. These substitutions increase the molecule's lipophilicity and molecular weight compared to the parent benzothiazole.

PropertyValue (Predicted/Calculated)Source/Rationale
Chemical Structure Based on IUPAC name
Molecular Formula C₉H₈ClNSCalculated from structure
Molar Mass 197.69 g/mol Calculated from formula
Appearance Likely a solid at room temperature.Benzothiazole derivatives with similar molecular weights are often solids.[5]
Polarity Largely non-polar with a moderate dipole moment.The aromatic system, ethyl group, and chlorine atom contribute to its non-polar character, while the nitrogen and sulfur heteroatoms and the C-Cl bond introduce some polarity.

The Theoretical Underpinning of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key considerations are:

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are characterized by O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. The target molecule lacks strong hydrogen bond donating groups and possesses only weak hydrogen bond accepting sites (the nitrogen and sulfur atoms). Its large, non-polar surface area, dominated by the benzene ring and ethyl group, will disrupt the strong hydrogen-bonding network of water, leading to very low aqueous solubility.[7][8] While solubility may be slightly higher in alcohols like ethanol, it is still expected to be limited.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have significant dipole moments but lack O-H bonds. They can engage in dipole-dipole interactions. Given the moderate polarity of the benzothiazole core, improved solubility is anticipated in these solvents compared to water.[9] Solvents like Dimethyl Sulfoxide (DMSO) are often excellent choices for dissolving a wide range of organic compounds.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents interact primarily through weak van der Waals forces. The significant non-polar character of this compound suggests it will exhibit good solubility in many non-polar and moderately polar organic solvents like dichloromethane and toluene.[8][9]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound across a range of common laboratory solvents. It is critical to note that these are qualitative predictions; quantitative experimental determination is essential for precise applications.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsoluble / Very LowThe molecule's non-polar structure cannot overcome the strong hydrogen bonding of water.[7]
EthanolLow to ModerateThe ethyl group of ethanol provides some non-polar character, allowing for better interaction than water.[9]
MethanolLowMore polar than ethanol, thus expected to be a poorer solvent for this compound.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong polar aprotic solvent capable of dissolving a wide range of organic molecules.[4]
AcetoneModerate to HighGood general-purpose organic solvent; should effectively solvate the molecule.[10]
AcetonitrileModerateIts polarity should allow for reasonable dissolution of the compound.
Non-Polar Dichloromethane (DCM)HighEffective at dissolving moderately polar and non-polar organic compounds.[9]
TolueneHighAromatic solvent that can engage in π-stacking interactions with the benzothiazole ring.
HexaneLow to ModerateAs a purely aliphatic non-polar solvent, it may be less effective than aromatic or chlorinated solvents.

Experimental Protocol for Solubility Determination

The following protocol describes a robust, self-validating method for the quantitative determination of solubility using the isothermal shake-flask method, a gold standard in the field.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of solvent vapors or fine powder.[11]

  • Hazard Profile: Benzothiazole and its derivatives can be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[12][13] Avoid creating dust.[5] Handle the compound with care, consulting the specific Safety Data Sheet (SDS) if available.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[11]

Materials and Equipment
  • This compound (solute)

  • Selected solvents (high purity, HPLC grade)

  • Analytical balance (±0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The key is to ensure solid remains undissolved, confirming saturation. b. Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (typically 24-72 hours) to ensure the solution reaches equilibrium. A preliminary kinetics study can determine the minimum time required.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) using a syringe. c. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.

  • Analysis: a. Prepare a series of dilutions of the filtered saturated solution with the same solvent. b. Quantify the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve). c. Calculate the concentration in the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temp (24-72 hours) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL) G->H

Caption: Isothermal shake-flask method workflow.

Interpreting Solubility: The Interplay of Molecular Forces

The solubility of this compound is a direct consequence of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The diagram below illustrates the relationship between solvent polarity and the predicted solubility of our target compound.

G cluster_solvents Solvent Polarity Spectrum Compound This compound (Largely Non-Polar) NonPolar Non-Polar (e.g., Toluene, DCM) Compound->NonPolar High Solubility (van der Waals forces) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Compound->PolarAprotic Moderate-High Solubility (Dipole-dipole interactions) PolarProtic Polar Protic (e.g., Water, Ethanol) Compound->PolarProtic Very Low Solubility (Disruption of H-bonds)

Caption: Solvent polarity vs. predicted solubility.

This visualization underscores the core principle: solvents with intermolecular forces similar to the solute (van der Waals and dipole-dipole) are most effective. In contrast, highly structured polar protic solvents like water exclude the non-polar molecule, resulting in poor solubility.

Conclusion

References

  • Wikipedia. Benzothiazole. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

  • Athabasca University. (2023). Solubility of Organic Compounds. [Link]

  • Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. [Link]

  • Solubility of Things. Benzothiazole. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. (2024). Benzothiazine derivatives solubility? [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]

  • ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • PubMed Central (PMC). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. [Link]

  • ChemBK. ethyl-4-chloro-2,3-dihydro-2-oxo-1,3-benzothiazol-3-ylacetate. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

Sources

Methodological & Application

greener synthesis methods for benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Greener Synthetic Methodologies for Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these vital heterocyclic compounds has often relied on methods that utilize harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.[1]

In alignment with the principles of green chemistry, the development of sustainable synthetic routes is not merely an academic exercise but a critical necessity for modern pharmaceutical and chemical industries.[1] This guide provides an in-depth exploration of field-proven, greener synthetic protocols for benzothiazole derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to adopt, adapt, and innovate more sustainable practices in their laboratories.

The methodologies discussed herein are grounded in the core tenets of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.[1] Key strategies include the use of alternative energy sources, eco-friendly solvents, reusable catalysts, and solvent-free reaction conditions.

cluster_Inputs Green Inputs cluster_Outputs Sustainable Outputs Reactants 2-Aminothiophenol + Aldehydes, Ketones, etc. Energy Alternative Energy (Microwave, Ultrasound) Reactants->Energy Processed via Solvents Green Solvents (Water, ILs, DES) Reactants->Solvents Processed via Catalysts Reusable Catalysts (Heterogeneous, Bio-based) Reactants->Catalysts Processed via SolventFree Solvent-Free Conditions Reactants->SolventFree Processed via Product Benzothiazole Derivatives Energy->Product Yields Solvents->Product Yields Catalysts->Product Yields SolventFree->Product Yields Waste Reduced Waste & Hazard Start Reactants (2-Aminothiophenol + Aldehyde) Reaction Greener Synthesis (e.g., Microwave, Ultrasound, DES Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Work-up (Cooling, Filtration, or Extraction) Monitoring->Workup Upon completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, IR, Mass Spec) Purification->Analysis End Pure Benzothiazole Product Analysis->End

Sources

Application Notes & Protocols: The Utility of 2-Chloro-4-ethyl-1,3-benzothiazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-4-ethyl-1,3-benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and valuable physicochemical properties.[1][2][3][4] The specific intermediate, this compound, serves as a highly versatile building block. The chlorine atom at the C-2 position acts as an excellent leaving group, rendering the carbon electrophilic and amenable to a variety of synthetic transformations. This guide details the core reactivity, provides field-tested protocols for key reactions, and offers insights into its application in the synthesis of high-value compounds, particularly kinase inhibitors and antimicrobial agents.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The 1,3-benzothiazole bicyclic system is a cornerstone in the design of bioactive molecules. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for targeting various biological macromolecules. Derivatives of benzothiazole have been successfully developed as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic agents.[1][2][3] Furthermore, their unique photophysical properties have led to applications in dye synthesis and as imaging agents.[1]

The utility of the benzothiazole core is dramatically expanded through functionalization, particularly at the C-2 position. This compound is an exemplary synthetic intermediate designed for this purpose. The electron-withdrawing nature of the thiazole nitrogen and the inherent stability of the leaving chloride ion make the C-2 position highly susceptible to nucleophilic attack and transition-metal-catalyzed cross-coupling reactions. This predictable reactivity allows for the systematic and efficient construction of diverse molecular libraries, a critical process in modern drug discovery.

Synthesis of the Intermediate: this compound

The preparation of this compound typically proceeds from the corresponding 2-hydroxy (or tautomeric 2-thione) precursor, which can be synthesized from 3-ethyl-2-aminothiophenol. A robust and scalable method involves the use of a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 1: Synthesis from 2-Hydroxy-4-ethyl-1,3-benzothiazole

This protocol is adapted from established methods for converting 2-hydroxy-heterocycles to their 2-chloro analogues.[5]

Rationale: Phosphoryl chloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group (or its tautomeric amide form) of the benzothiazolone to form a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the desired product. The reaction is typically driven to completion by heating.

Materials:

  • 2-Hydroxy-4-ethyl-1,3-benzothiazole

  • Phosphoryl chloride (POCl₃)

  • Anhydrous chlorobenzene (or another high-boiling inert solvent)

  • Ice

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Safety Precautions:

  • Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the fume hood has adequate ventilation.

  • Quenching the reaction mixture with ice is highly exothermic and must be done slowly and cautiously.

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent premature reaction of POCl₃ with water.

  • To the flask, add 2-hydroxy-4-ethyl-1,3-benzothiazole (1.0 eq).

  • Add anhydrous chlorobenzene (approx. 5-10 mL per gram of starting material).

  • Under stirring, slowly add phosphoryl chloride (2.0 - 3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 130°C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Work-up: a. Prepare a large beaker of crushed ice. b. Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. This will hydrolyze the excess POCl₃. c. Separate the organic layer. Extract the aqueous layer twice with DCM or ethyl acetate. d. Combine all organic layers. Wash sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. e. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure substance.

Core Applications in Target Synthesis

The primary value of this compound lies in its ability to undergo facile displacement of the C-2 chloride. This enables two major classes of synthetic transformations: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Application 1: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Scientific Context: The 2-arylbenzothiazole motif is a well-established scaffold for potent kinase inhibitors, targeting enzymes like ROCK, ITK, and Aurora kinases.[6][7][8][9] The benzothiazole core often acts as a hinge-binding element, while the appended aryl group can be tailored to occupy the ATP-binding pocket and confer selectivity. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction ideal for this purpose.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the benzothiazole, followed by transmetalation with the activated boronic acid species, and finally, reductive elimination to yield the 2-arylbenzothiazole product and regenerate the Pd(0) catalyst.[10]

Suzuki_Coupling start 2-Chloro-4-ethyl- 1,3-benzothiazole reaction Reaction Mixture Heat (e.g., 80-100°C) start->reaction boronic Arylboronic Acid R-B(OH)₂ boronic->reaction catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purify Purification (Chromatography) workup->purify product 2-Aryl-4-ethyl- 1,3-benzothiazole purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Reaction

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 2-aryl-4-ethyl-1,3-benzothiazole.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃8592
33-Pyridylboronic acidPd(PPh₃)₄ (5%)K₂CO₃10078
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃9088
Application 2: Synthesis of Bioactive Amines via Buchwald-Hartwig Amination

Scientific Context: The 2-aminobenzothiazole moiety is a key pharmacophore found in drugs and clinical candidates, including those with immunosuppressive and anti-HIV activity.[11] Buchwald-Hartwig amination provides a direct and highly efficient method for forming the crucial C-N bond, offering broad substrate scope with excellent functional group tolerance.

Mechanism Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of Pd(0) to the C-Cl bond. The key step is the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium center. Reductive elimination from the palladium(II) complex releases the N-arylated product. The choice of ligand is critical for facilitating the reductive elimination step.

Buchwald_Hartwig start 2-Chloro-4-ethyl- 1,3-benzothiazole reaction Inert Atmosphere Heat (e.g., 100°C) start->reaction amine Amine (R₂NH) amine->reaction catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Strong Base (e.g., NaOtBu) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Filtration & Concentration reaction->workup Reaction Completion purify Purification (Chromatography) workup->purify product 2-Amino-4-ethyl- 1,3-benzothiazole purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 90-110°C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired 2-amino-4-ethyl-1,3-benzothiazole derivative.

Safety, Handling, and Storage

Hazard Profile: While specific data for this compound is not readily available, it should be handled with care, assuming hazards similar to related chlorinated heterocyclic and benzothiazole compounds.[12][13][14][15]

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[13][14]

  • Irritation: May cause serious eye and skin irritation.[12][13]

  • Environmental: Potentially harmful to aquatic life.[13][14]

Handling:

  • Always work in a well-ventilated chemical fume hood.

  • Wear standard PPE: safety glasses/goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of dust, vapors, or mists.

  • Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents; Inappropriate base/ligand.Use a fresh batch of catalyst; screen different ligands/bases; ensure solvents are anhydrous and degassed; increase reaction temperature.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Buchwald: Hydrodehalogenation.Use a slight excess of the benzothiazole; ensure a thoroughly inert atmosphere; lower reaction temperature slightly.
Difficult Purification Product co-elutes with starting material or ligand.Adjust the polarity of the chromatography eluent; try a different stationary phase (e.g., alumina); consider recrystallization.

References

  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - TSI Journals. Available at: [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

  • Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. PubMed. Available at: [Link]

  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Institutes of Health. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. National Institutes of Health. Available at: [Link]

  • SAFETY DATA SHEET Benzothiazole - Synerzine. Available at: [Link]

  • C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... ResearchGate. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. National Institutes of Health. Available at: [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Safety Data Sheet - 101630 - Benzothiazole. Available at: [Link]

  • Benzothiazole derivatives: Significance and symbolism. Available at: [Link]

  • Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. PubMed. Available at: [Link]

  • Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). PubMed. Available at: [Link]

Sources

derivatization reactions of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 2-Chloro-4-ethyl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of the principal derivatization reactions for this compound, a key heterocyclic building block in medicinal chemistry and materials science. The inherent reactivity of the C2-chloro substituent makes this scaffold an exceptionally versatile platform for introducing molecular diversity. We delve into the two primary pathways for its functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, field-proven experimental protocols, and troubleshooting guidance to effectively leverage this important synthetic intermediate.

Introduction: The this compound Scaffold

The benzothiazole ring system is a "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound variant serves as a pivotal intermediate. The strategic placement of the chloro group at the 2-position transforms it into an excellent electrophile, primed for a variety of chemical transformations.

The reactivity is governed by the electron-withdrawing nature of the thiazole ring's nitrogen atom and the inherent stability of the benzothiazole system, which can effectively stabilize the negative charge in the intermediate of a nucleophilic attack.[3] This guide will explore the practical applications of this reactivity.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Intermediate (Tetrahedral, Anionic) Start->Intermediate Step 1: Nucleophilic Attack Product 2-Substituted-4-ethyl-1,3-benzothiazole + Cl⁻ Intermediate->Product Step 2: Chloride Elimination

Caption: The two-step addition-elimination mechanism of SNAr at the C2 position.

Derivatization with N-Nucleophiles: Synthesis of 2-Amino and 2-Hydrazinyl Derivatives

The synthesis of 2-aminobenzothiazoles is of paramount importance, as this moiety is a cornerstone in the design of kinase inhibitors and other therapeutic agents. [2][4]Similarly, 2-hydrazinyl derivatives serve as precursors for further heterocyclic synthesis. [5][6] Protocol 2.2.1: Synthesis of N-Benzyl-4-ethyl-1,3-benzothiazol-2-amine

This protocol details a representative SNAr reaction with an amine nucleophile.

  • Rationale: The reaction is typically base-catalyzed. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is chosen to solvate the reactants and facilitate the reaction.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Hexane

    • Saturated aq. NaCl (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 g, 5.06 mmol) in DMF (20 mL), add benzylamine (0.61 mL, 5.57 mmol) and TEA (1.06 mL, 7.59 mmol).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

  • Self-Validation: The successful synthesis can be confirmed by LC-MS analysis showing the expected molecular ion peak and by ¹H NMR spectroscopy, which should show the disappearance of the starting material signals and the appearance of new signals corresponding to the benzyl group protons.

Summary of Representative SNAr Reactions

The versatility of the SNAr reaction allows for the introduction of various functional groups at the C2 position.

NucleophileReagent ExampleProduct ClassTypical ConditionsYield Range
Primary/Secondary AmineAniline, Piperidine2-Amino derivativesBase (e.g., TEA, K₂CO₃), DMF, 80-100 °C75-95%
HydrazineHydrazine Hydrate2-Hydrazinyl derivativesEthanol, Reflux80-90% [7]
Alcohol/PhenolSodium Methoxide, Phenol + Base2-Alkoxy/Aryloxy derivativesBase (e.g., NaH, K₂CO₃), DMF/THF, RT to 60 °C60-85%
Thiol/ThiophenolSodium Thiomethoxide, Thiophenol2-Thioether derivativesBase (e.g., K₂CO₃), Acetone, Reflux85-98% [7]

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

For C-C and certain C-N bond formations where direct SNAr is challenging or undesired, palladium-catalyzed cross-coupling reactions offer a powerful alternative. These reactions are cornerstones of modern organic synthesis and have been widely applied in pharmaceutical manufacturing. [8]

General Mechanism of Palladium Cross-Coupling

These reactions typically follow a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. [9]The choice of ligand, base, and solvent is critical for achieving high efficiency and yield.

Palladium_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-Cl]L₂ Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-R]L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArR Ar-R (Product) Trans->ArR Product Release ArCl Ar-Cl (Benzothiazole) RM R-M (Coupling Partner) Workflow Setup 1. Reaction Setup (Inert atmosphere if needed) Reagents 2. Reagent Addition (Solvent, Substrate, Reagents, Catalyst) Setup->Reagents Reaction 3. Reaction (Heating, Stirring, Monitoring via TLC/LC-MS) Reagents->Reaction Troubleshoot Problem? Reaction->Troubleshoot Workup 4. Quenching & Extraction (Isolate crude product) Purify 5. Purification (Column Chromatography, Recrystallization) Workup->Purify Analyze 6. Characterization (NMR, MS, IR) Purify->Analyze Troubleshoot->Reaction Yes (Adjust conditions) Troubleshoot->Workup No

Sources

Application Note: A Comprehensive Protocol for the Purification of 2-Chloro-4-ethyl-1,3-benzothiazole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, field-proven protocol for the purification of 2-Chloro-4-ethyl-1,3-benzothiazole, a crucial heterocyclic intermediate in synthetic chemistry. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of interest from reaction byproducts and unreacted starting materials. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, systematic troubleshooting, and methods for verifying purity, thereby ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound belongs to the benzothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and materials science, often serving as a key building block for synthesizing molecules with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.

Column chromatography is the chosen method for purification due to its efficacy in separating molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4] For a moderately polar compound like this compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, provides an ideal separation mechanism. The principle relies on the varying polarities of the components in the crude mixture; more polar impurities will adhere more strongly to the silica gel and elute later, while less polar impurities will travel through the column more quickly. The target compound is eluted by carefully adjusting the polarity of the mobile phase.

Materials and Equipment

Successful purification is contingent on the quality of materials and proper equipment setup.

Category Item Specifications & Rationale
Glassware Chromatography ColumnGlass, 24/40 ground glass joint, 40-60 mm diameter. Size depends on the scale of purification.
Round-Bottom FlasksVarious sizes (50 mL, 250 mL, 500 mL) for sample preparation and fraction collection.
Erlenmeyer FlasksFor mobile phase preparation.
Graduated CylindersFor accurate solvent measurement.
Consumables Stationary Phase Silica Gel, Flash Chromatography Grade
Mobile Phase Solvents Hexane, Ethyl Acetate, Dichloromethane
TLC PlatesSilica gel 60 F254 coated aluminum plates.[5] F254 indicator allows for UV visualization.
Ancillary MaterialsCotton or Glass Wool, Laboratory Grade Sand, Collection Test Tubes/Vials.
Equipment Fume HoodCritical for safety. All procedures involving organic solvents must be performed here.
Rotary EvaporatorFor solvent removal post-purification.[6]
TLC Developing TankFor developing TLC plates.
UV Lamp254 nm wavelength for visualizing TLC spots.
Air/Nitrogen LineFor applying gentle pressure during flash chromatography.
Safety Personal Protective EquipmentNitrile gloves, safety goggles, flame-resistant lab coat.[7][8]

Pre-Purification Method Development: Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to the column, TLC must be performed to determine the optimal mobile phase composition.[9][10] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it moves off the baseline but does not elute too quickly, and is well-resolved from all major impurities.

Protocol for TLC Analysis:

  • Prepare Sample: Dissolve a small amount of the crude product in dichloromethane.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop: Place the plate in a TLC tank containing a prepared solvent system (e.g., Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Repeat with different solvent ratios until optimal separation and Rf are achieved.

Solvent System (Hexane:Ethyl Acetate) Rf of Impurity 1 (Less Polar) Rf of this compound Rf of Impurity 2 (More Polar) Analysis & Decision
98:20.650.150.05Poor separation from baseline. Increase polarity.
95:5 0.85 0.35 0.18 Optimal. Good separation and ideal Rf for the target.
90:100.920.550.38Rf is too high; the compound will elute too quickly on the column.

Detailed Protocol for Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. Adjust column size and solvent volumes accordingly for different scales.

Step 1: Column Packing (Slurry Method)

The slurry packing technique is superior to dry packing as it minimizes air bubbles and channels, which can severely compromise separation efficiency.

  • Ensure the column is clean, dry, and secured vertically in a fume hood.

  • Insert a small plug of cotton or glass wool into the bottom of the column, using a long glass rod to gently tamp it into place.

  • Add a ~1 cm layer of sand over the plug to create a flat base.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.

  • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion.

  • Gently tap the side of the column with a rubber hose to encourage even settling of the silica bed.

  • Once the silica has settled, add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Drain the excess solvent until it is just level with the top sand layer. Crucially, do not allow the column to run dry at any point from now on.

Step 2: Sample Loading (Dry Loading)

Dry loading is highly recommended as it leads to sharper bands and better separation compared to liquid loading, especially if the crude product has poor solubility in the mobile phase.

  • Dissolve the crude this compound (1-2 g) in a minimal volume of dichloromethane (~5-10 mL) in a round-bottom flask.

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[6]

  • Carefully transfer this powder onto the top layer of sand in the prepared column, creating a thin, even layer.

Step 3: Elution and Fraction Collection

This process uses a gradient elution, starting with a low-polarity solvent and gradually increasing it to elute compounds of increasing polarity.

  • Gently fill the column with the initial mobile phase (e.g., 98:2 Hexane:EtOAc).

  • Place a collection vessel (flask or beaker) under the column.

  • Apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front).

  • Begin collecting fractions (e.g., 20-25 mL each) in numbered test tubes or vials as soon as the first drop of eluent emerges.

  • Monitor the separation by collecting a small spot from every other fraction for TLC analysis.

  • Based on the initial TLC, start with ~2 column volumes of the initial solvent (e.g., 98:2 Hexane:EtOAc) to elute very non-polar impurities.

  • Gradually increase the mobile phase polarity to the optimized system (95:5 Hexane:EtOAc) to elute the target compound.

  • Finally, flush the column with a high-polarity solvent (e.g., 80:20 Hexane:EtOAc) to elute any remaining highly polar compounds.

Step 4: Product Isolation
  • Develop the TLC plates spotted with the collected fractions.

  • Identify the fractions containing the pure target compound (those showing a single spot at the correct Rf).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.[11]

  • Place the flask under high vacuum for at least one hour to remove any residual solvent.

  • Weigh the flask to determine the final mass of the purified product and calculate the percentage yield.

  • Confirm the identity and purity of the compound using analytical methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visual Workflows and Troubleshooting

Visual diagrams help clarify complex procedures and decision-making processes.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Method Development Pack Pack Column (Slurry) TLC->Pack DryLoad Dry Load Crude Sample Pack->DryLoad Elute Elute with Solvent Gradient DryLoad->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Yield & Characterization Evaporate->Characterize Pure Pure Product Characterize->Pure Crude Crude Product Crude->TLC

Caption: Workflow for the purification of this compound.

G start Problem Observed p1 Poor Separation Bands are overlapping start->p1 p2 Cracked Column Cracks/channels in silica bed start->p2 p3 Compound Won't Elute Product stuck at the top start->p3 s1 {Solution | 1. Use a shallower solvent gradient. 2. Ensure column is packed well. 3. Reduce sample load. } p1->s1 s2 {Solution | 1. Repack the column. 2. Avoid letting the column run dry. 3. Use a less volatile initial solvent. } p2->s2 s3 {Solution | 1. Gradually increase mobile phase polarity significantly. 2. Consider adding a small % of MeOH to the eluent. } p3->s3

Sources

large-scale synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole

Abstract

This application note provides a comprehensive, field-proven guide for the , a key intermediate in the development of novel pharmaceutical and agrochemical agents. The described two-step synthetic strategy is designed for scalability, efficiency, and reproducibility. The process begins with the high-temperature, pressure-assisted cyclization of 3-ethylaniline with carbon disulfide and sulfur to produce 4-Ethyl-1,3-benzothiazole-2-thiol. The subsequent step details a robust and operationally simple chlorination protocol using a water-promoted sulfuryl chloride system, which consistently delivers high yields and purity, avoiding the use of more hazardous reagents like phosphorus oxychloride.[1][2] This document outlines detailed experimental protocols, process validation checkpoints, safety considerations, and the scientific rationale underpinning the chosen methodologies, intended for researchers and chemical engineers in process development and manufacturing.

Introduction and Synthetic Strategy

The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3] The title compound, this compound, serves as a versatile building block, enabling nucleophilic substitution at the C2 position to generate diverse libraries of derivative compounds. The development of a scalable and reliable synthesis is therefore of significant industrial importance.

The synthetic approach detailed herein proceeds in two main stages:

  • Formation of the Benzothiazole Core: Synthesis of the intermediate, 4-Ethyl-1,3-benzothiazole-2-thiol, from commercially available starting materials.

  • Chlorination: Conversion of the 2-thiol intermediate to the final 2-chloro product.

This strategy was selected for its use of readily available precursors and a final chlorination step that has been optimized for high efficiency and reproducibility on a large scale.[1]

G A 3-Ethylaniline + CS₂ + S B Intermediate 1 4-Ethyl-1,3-benzothiazole-2-thiol A->B  Step 1: Cyclization (High T, Pressure) C Final Product This compound B->C Step 2: Chlorination (SO₂Cl₂ / H₂O)

Figure 1: Overall two-step synthetic route.

Part I: Synthesis of 4-Ethyl-1,3-benzothiazole-2-thiol

Principle and Rationale

This initial step involves the formation of the benzothiazole ring system. The reaction of an arylamine (3-ethylaniline) with carbon disulfide and elemental sulfur at elevated temperatures and pressures is a well-established method for producing 2-mercaptobenzothiazole derivatives.[4][5] The high temperature provides the necessary activation energy for the cyclization cascade, while the sealed, pressurized reaction vessel prevents the loss of volatile reactants like carbon disulfide. This one-pot approach is highly efficient for large-scale production as it minimizes intermediate isolation steps.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Ethylaniline≥98%Sigma-AldrichCorrosive, toxic
Carbon Disulfide (CS₂)≥99%Sigma-AldrichHighly flammable, volatile, toxic
Sulfur (S)PowderSigma-AldrichFlammable solid
Sodium Hydroxide (NaOH)PelletsFisher ScientificCorrosive
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificCorrosive
Equipment
High-Pressure Stirred Reactor10 LParr InstrumentStainless steel, with temperature and pressure controls
Mechanical StirrerHigh torque
Heating MantleSized for reactor
Large Buchner Funnel & Filter FlaskFor filtration
Detailed Experimental Protocol
  • Reactor Charging: In a well-ventilated fume hood, charge the 10 L high-pressure reactor with 3-ethylaniline (1.21 kg, 10.0 mol), carbon disulfide (0.91 kg, 12.0 mol), and sulfur powder (0.35 kg, 11.0 g-atom).

    • Causality Note: A slight excess of carbon disulfide and sulfur is used to ensure the complete conversion of the limiting reagent, 3-ethylaniline.

  • Reaction Execution: Seal the reactor according to the manufacturer's instructions. Begin stirring and gradually heat the mixture to 250-260 °C.[4] The internal pressure will rise. Maintain this temperature for 4-6 hours. The pressure is expected to level off, indicating the reaction is nearing completion.

    • Self-Validation: Monitor the reactor's pressure gauge. A stable pressure reading for over an hour at the target temperature suggests the cessation of gas-producing side reactions and the likely completion of the main reaction.

  • Cooling and Depressurization: Turn off the heating and allow the reactor to cool to ambient temperature (<30 °C) overnight. Once cooled, carefully vent the reactor in a safe, designated area to release any residual pressure from H₂S gas, a common byproduct.

  • Product Isolation (Salt Formation): Open the reactor. The crude product is a dark, viscous mass. Add a solution of sodium hydroxide (0.80 kg, 20.0 mol) in 4 L of water to the reactor with vigorous stirring. The 2-mercaptobenzothiazole product is acidic and will dissolve in the aqueous base to form its sodium salt. Stir for 1-2 hours to ensure complete dissolution.

  • Purification (Initial): Filter the resulting mixture to remove any unreacted sulfur and tar-like byproducts.[4]

  • Precipitation: Transfer the filtrate to a suitable vessel. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is acidic (pH ~2-3). The 4-Ethyl-1,3-benzothiazole-2-thiol will precipitate as a pale yellow solid.

  • Final Isolation and Drying: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the washings are neutral. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: 1.5-1.7 kg (77-87%).

Part II: Synthesis of this compound

Principle and Rationale

The conversion of a 2-mercaptobenzothiazole to its 2-chloro analogue is a critical transformation. While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) is often employed. However, this reaction can suffer from poor reproducibility on a large scale.[1] Recent studies have demonstrated that the addition of a small, controlled amount of water significantly improves the reaction's efficiency and consistency.[1][2] It is hypothesized that the water promotes the reaction by generating catalytic amounts of strong acids (HCl and H₂SO₄) via the partial hydrolysis of sulfuryl chloride, which facilitates the desired transformation.[1] This "water-promoted" method is operationally simple and avoids the use of phosphorus-based reagents, which can lead to problematic waste streams.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Ethyl-1,3-benzothiazole-2-thiolFrom Part I
Sulfuryl Chloride (SO₂Cl₂)≥99%Sigma-AldrichHighly corrosive, reacts violently with water
Dichloromethane (DCM)ACS GradeFisher ScientificVolatile, suspected carcinogen
Deionized Water
Sodium Bicarbonate (NaHCO₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
Jacketed Glass Reactor20 LWith overhead stirrer, dropping funnel, and temperature probe
Chiller/CirculatorFor temperature control
Rotary EvaporatorFor solvent removal
Detailed Experimental Protocol
  • Reactor Setup: Set up the 20 L jacketed reactor equipped with an overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-Ethyl-1,3-benzothiazole-2-thiol (1.0 kg, 5.12 mol) and dichloromethane (10 L). Stir the mixture to form a suspension.

  • Controlled Reagent Addition: In the dropping funnel, prepare a mixture of sulfuryl chloride (1.73 kg, 12.8 mol, 2.5 equiv.) and deionized water (18.4 g, 1.02 mol, 0.2 equiv.).

    • Causality Note: The precise ratio of water to sulfuryl chloride is crucial. This small amount of water is sufficient to catalyze the reaction without causing a violent, uncontrolled hydrolysis of the bulk reagent.[1]

  • Reaction Execution: Cool the reactor contents to 0-5 °C using the chiller. Once the temperature is stable, begin the dropwise addition of the SO₂Cl₂/water mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Safety Critical Step: The addition is highly exothermic. Slow, controlled addition is essential to manage the reaction temperature and the evolution of HCl and SO₂ gases. The reactor must be vented through a scrubber system.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion.

  • Work-up and Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often of high purity (>95%). If necessary, further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like heptane.

    • Expected Yield: 0.95-1.03 kg (87-94%).

Process Validation and Quality Control

ParameterIntermediate 1Final ProductMethod
Appearance Pale yellow solidColorless to light yellow oilVisual
Yield 77-87%87-94%Gravimetric
Purity (HPLC) ≥98%≥98%HPLC-UV
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS

Experimental Workflow Diagram

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Chlorination cluster_2 Quality Control A1 Charge Reactor: 3-Ethylaniline, CS₂, S A2 Heat to 250°C 4-6 hours A1->A2 A3 Cool & Vent A2->A3 A4 Add NaOH(aq) Dissolve Product A3->A4 A5 Filter A4->A5 A6 Precipitate with HCl A5->A6 A7 Filter, Wash, Dry A6->A7 A8 Intermediate 1 A7->A8 B1 Charge Reactor: Intermediate 1, DCM A8->B1 Transfer to Part II B2 Cool to 0°C B1->B2 B3 Add SO₂Cl₂/H₂O (0-10°C) B2->B3 B4 Warm to RT Stir 3-4 hours B3->B4 B5 Quench with NaHCO₃(aq) B4->B5 C1 TLC In-Process Check B4->C1 Monitor B6 Extract & Dry B5->B6 B7 Concentrate B6->B7 B8 Final Product B7->B8 C2 HPLC, NMR, MS B8->C2 Final Analysis

Figure 2: Detailed experimental and quality control workflow.

Safety Considerations

  • General: All operations should be conducted by trained personnel in a well-ventilated chemical fume hood or a suitable process bay. Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves, is mandatory.[6]

  • Carbon Disulfide (CS₂): Extremely flammable with a very low flash point and autoignition temperature. It is also highly toxic via inhalation and skin contact. All transfers should be done under an inert atmosphere, and sources of ignition must be eliminated.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water and other protic solvents. It is a lachrymator and causes severe burns upon contact. Inhalation can be fatal. Handle with extreme care in a dry environment.[1]

  • Pressurized Reaction: The high-pressure reaction in Part I must be performed behind a blast shield. The reactor must have a calibrated pressure relief valve and be regularly inspected.

  • Waste Disposal: All waste streams, especially those containing residual reagents and chlorinated solvents, must be disposed of in accordance with local, state, and federal regulations. The aqueous washes from the chlorination workup will be acidic and should be neutralized before disposal.

References

  • Mali, R. K., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-31.

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

  • Geronikaki, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(17), 5396.

  • Patel, N. B., & Shaikh, F. M. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc.

  • Gacche, R. N., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(2), 153-158.

  • Farshbaf, M., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research in Pharmaceutical Sciences, 13(5), 457.

  • Takeda, S., et al. (1991). Process for the preparation of chlorothiazole derivatives. Google Patents, EP0446913A1.

  • Wimmer, L., et al. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Synthesis, 50(10), 2027-2032.

  • Hohenschutz, H., & Rudi, A. (1994). Process for the preparation of 2-mercaptobenzothiazole. Google Patents, US5367082A.

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(2-Chloroacetyl)-2H-1,4-benzothiazine.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Benzothiazole.

  • Wimmer, L., et al. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate.

  • Singh, S., et al. (1979). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 41(5), 196.

  • PrepChem. (2023). Synthesis of 2-mercapto-4-methylbenzothiazole.

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved January 24, 2026, from [Link]

  • Loba Feinchemie. (2025). Safety Data Sheet: Benzothiazole.

  • Findlay, S. P., & Dougherty, G. (1946). The Action of Chlorine on 2-Mercaptobenzothiazole in Aqueous Acetic Acid. Journal of the American Chemical Society, 68(8), 1666-1667.

  • Zhang, C., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(12), 2636.

  • Bou-Salah, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24949-24970.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorobenzo-2,1,3-thiadiazole.

  • Podsiadły, R., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 221.

  • Thieme Chemistry. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Retrieved January 24, 2026, from [Link]

  • CymitQuimica. (2025). SAFETY DATA SHEET: 4-Amino-5-chloro-2.1.3-benzothiadiazole.

  • Molbase. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID.

  • Deswak, F., et al. (1985). Process for the preparation of 2,2'-dibenzothiazolyl disulfide. Google Patents, EP0135102A2.

  • Parle, A., & Amin, S. (2018). Synthesis of some novel benzothiazole derivatives and evaluation of their antifungal activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337.

Sources

Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating In Vitro and In Vivo Models

Introduction: The Imperative for Robust Models in Neurodegenerative Disease Research

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] The pathological hallmarks of these diseases, such as the aggregation of misfolded proteins like amyloid-beta (Aβ), tau, and alpha-synuclein, lead to progressive neuronal dysfunction and loss.[2][3] Despite decades of research, the development of effective disease-modifying therapies has been slow, largely due to the complexity of the underlying pathologies and the limitations of preclinical models.[4][5] This guide provides a comprehensive overview of key in vitro and in vivo applications and detailed protocols to empower researchers in their quest for novel therapeutics. We will delve into the causality behind experimental choices, offering insights to build self-validating and reproducible research workflows.

The Drug Discovery Workflow: An Integrated Approach

A successful neurodegenerative disease drug discovery program typically follows a multi-stage workflow, beginning with target identification and validation and progressing through compound screening, lead optimization, and preclinical testing. This process relies on a combination of in vitro and in vivo models, each with its unique strengths and limitations.

G cluster_0 In Vitro Models cluster_1 In Vivo Models Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target ID->HTS Identified Target Lead Opt Lead Optimization HTS->Lead Opt Hit Compounds Preclinical Preclinical Testing (Efficacy & Safety) Lead Opt->Preclinical Optimized Leads Clinical Trials Clinical Trials Preclinical->Clinical Trials Candidate Drug

Caption: A simplified workflow for neurodegenerative disease drug discovery.

Part 1: Deconstructing the Pathological Pathways

A deep understanding of the molecular mechanisms driving neurodegeneration is fundamental to developing targeted therapies. Here, we visualize the key pathological pathways in Alzheimer's and Parkinson's diseases.

Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in AD pathogenesis.[2] Aβ is a peptide fragment derived from the sequential cleavage of the amyloid precursor protein (APP), a type I transmembrane protein.[2][6] APP can be processed by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP sAPPalpha sAPPα (soluble) APP_non->sAPPalpha α-secretase C83 C83 fragment APP_non->C83 α-secretase P3 P3 fragment C83->P3 γ-secretase AICD AICD C83->AICD γ-secretase APP_amy APP sAPPbeta sAPPβ (soluble) APP_amy->sAPPbeta β-secretase (BACE1) C99 C99 fragment APP_amy->C99 β-secretase (BACE1) Abeta Aβ (Amyloid-beta) C99->Abeta γ-secretase AICD_amy AICD C99->AICD_amy γ-secretase Aβ Oligomers Aβ Oligomers Abeta->Aβ Oligomers Amyloid Plaques Amyloid Plaques Aβ Oligomers->Amyloid Plaques

Caption: The competing amyloidogenic and non-amyloidogenic pathways of APP processing.

In the non-amyloidogenic pathway, α-secretase cleaves within the Aβ domain, precluding its formation and generating the soluble sAPPα fragment.[7] Conversely, the amyloidogenic pathway is initiated by β-secretase (BACE1) cleavage, followed by γ-secretase processing of the C99 fragment to release Aβ peptides of varying lengths.[2][8]

Tau Hyperphosphorylation in Alzheimer's Disease

Tau is a microtubule-associated protein that stabilizes microtubules in neuronal axons.[9] In AD, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs).[10][11] This process is regulated by a complex interplay of kinases and phosphatases.

Tau_Phosphorylation Normal Tau Normal Tau Hyperphosphorylated Tau Hyperphosphorylated Tau Normal Tau->Hyperphosphorylated Tau Kinases (GSK-3β, CDK5, etc.) Microtubule Stabilization Microtubule Stabilization Normal Tau->Microtubule Stabilization Binds to Microtubules Hyperphosphorylated Tau->Normal Tau Phosphatases (PP2A, etc.) Microtubule Destabilization Microtubule Destabilization Hyperphosphorylated Tau->Microtubule Destabilization Detaches from Microtubules NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated Tau->NFTs Aggregation

Caption: The balance of tau phosphorylation and its pathological consequences in AD.

Key kinases implicated in tau hyperphosphorylation include glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), while protein phosphatase 2A (PP2A) is a major tau phosphatase.[10][12][13]

Alpha-Synuclein Aggregation in Parkinson's Disease

Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein.[3] The aggregation of α-synuclein is a complex process involving the formation of toxic oligomers and fibrils.

Alpha_Synuclein_Aggregation Monomeric α-synuclein Monomeric α-synuclein Oligomers Oligomers Monomeric α-synuclein->Oligomers Misfolding & Aggregation Degradation Degradation Monomeric α-synuclein->Degradation Normal Turnover Protofibrils Protofibrils Oligomers->Protofibrils Oligomers->Degradation Clearance Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Protofibrils->Fibrils (Lewy Bodies) Chaperones Chaperones Chaperones->Monomeric α-synuclein Refolding UPS Ubiquitin-Proteasome System UPS->Oligomers Degradation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole. As a pivotal intermediate in the creation of various pharmacologically active compounds, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prevalent and often highest-yielding method involves the chlorination of a 2-mercaptobenzothiazole precursor. An alternative, though sometimes lower-yielding route, is the Sandmeyer reaction starting from a 2-aminobenzothiazole. The selection of the synthetic route often depends on the availability of starting materials, scalability, and desired purity of the final product.

A critical precursor for the most common route is 4-ethyl-1,3-benzothiazole-2-thiol (also known as 4-ethyl-2-mercaptobenzothiazole). This intermediate is typically synthesized from 2-amino-3-ethylthiophenol, which can be prepared from 3-ethylaniline. The subsequent chlorination of the 2-mercapto group is a key step where yield can be significantly influenced by the choice of chlorinating agent and reaction conditions.

II. Recommended Synthetic Pathway & Protocol

The recommended and most robust pathway for synthesizing this compound is the chlorination of 4-ethyl-1,3-benzothiazole-2-thiol using sulfuryl chloride. Recent studies have demonstrated that the addition of a controlled amount of water can significantly improve the yield and reproducibility of this reaction.[1][2]

Experimental Protocol: Chlorination of 4-ethyl-1,3-benzothiazole-2-thiol

This protocol details a high-yield, reproducible method for the synthesis of this compound.

Materials:

  • 4-ethyl-1,3-benzothiazole-2-thiol

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane or benzene)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 4-ethyl-1,3-benzothiazole-2-thiol in an inert solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (at least 6 molecular proportions for each molecular proportion of the 2-mercaptobenzothiazole) to the stirred solution via the dropping funnel.[3] Maintain the temperature below 10 °C during the addition.

  • Controlled Addition of Water: After the addition of sulfuryl chloride is complete, add a small, controlled amount of deionized water to the reaction mixture. The addition of water has been shown to substantially increase the effectiveness of the reaction, likely due to the in-situ formation of acid from the partial hydrolysis of sulfuryl chloride.[1][2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Provides high yields and a clean reaction profile.[3]
Solvent Inert solvent (e.g., Dichloromethane, Benzene)Ensures proper dissolution of reactants and facilitates heat transfer.
Temperature 0-10 °C during addition, then room temperatureControls the exothermic reaction and minimizes side product formation.[3]
Stoichiometry Excess sulfuryl chloride (≥ 6 eq.)Drives the reaction to completion.[3]
Additive Controlled amount of waterCatalyzes the reaction, improving yield and reproducibility.[1][2]
Work-up Aqueous quench and neutralizationSafely decomposes excess reagent and removes acidic byproducts.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The conversion of the 2-mercapto group to the 2-chloro group may be incomplete.

    • Solution: Ensure you are using a sufficient excess of sulfuryl chloride (at least 6 equivalents).[3] Also, confirm the reaction has gone to completion using TLC before quenching. The addition of a small amount of water can significantly improve reaction efficiency.[1][2]

  • Side Reactions: The formation of byproducts such as dibenzothiazolyl disulfide can occur, especially if using thionyl chloride instead of sulfuryl chloride.[3]

    • Solution: Strictly use sulfuryl chloride as the chlorinating agent. Maintaining a low reaction temperature during the addition of the reagent is also crucial to minimize side reactions.

  • Degradation of Product: The product might be unstable under the reaction or work-up conditions.

    • Solution: Ensure the work-up is performed promptly after the reaction is complete. Use a mild base like sodium bicarbonate for neutralization and avoid excessive heat during solvent removal.

Q2: I am observing the formation of a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I prevent it?

A2: The insoluble white solid is likely the hydrochloride salt of the starting material or product, or potentially oligomeric byproducts.

  • Cause: This can happen if the reaction mixture is not sufficiently anhydrous (before the controlled addition of water) or if localized "hot spots" are promoting side reactions.

  • Solution:

    • Use a dry, inert solvent.

    • Ensure slow, controlled addition of sulfuryl chloride while maintaining a low temperature.

    • Vigorous stirring can help to prevent localized concentration and temperature gradients.

Q3: My final product is difficult to purify and appears to be contaminated with sulfur-containing impurities. What are the best purification strategies?

A3: Sulfur-containing impurities are common in this synthesis.

  • Source of Impurity: These can arise from unreacted starting material, disulfide byproducts, or elemental sulfur.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing polar impurities. Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be an effective purification method.

    • Aqueous Wash: A thorough wash with a saturated sodium bicarbonate solution during the work-up is essential to remove acidic impurities.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

A1: While other chlorinating agents can be used, they are generally less effective for this specific transformation. Thionyl chloride, for instance, tends to produce the dibenzothiazolyl disulfide as the major product instead of the desired 2-chlorobenzothiazole.[3] Phosphorus pentachloride has also been reported to give lower yields.[3] For high yields and purity, sulfuryl chloride is the recommended reagent.

Q2: Is the Sandmeyer reaction a viable alternative for synthesizing this compound?

A2: The Sandmeyer reaction, starting from 2-amino-4-ethyl-1,3-benzothiazole, is a possible synthetic route. However, it is often reported to result in low yields for the synthesis of 2-chlorobenzothiazoles.[3][4] This method involves the diazotization of the amino group followed by displacement with a chloride ion, typically from a copper(I) chloride catalyst.[5][6] While it is a classic reaction in organic synthesis, for this particular target molecule, the chlorination of the 2-mercaptobenzothiazole is generally more efficient.

Q3: What is the mechanism of the chlorination reaction with sulfuryl chloride?

A3: The reaction of a 2-mercaptobenzothiazole with sulfuryl chloride is believed to proceed through an electrophilic substitution mechanism. The sulfuryl chloride acts as a source of electrophilic chlorine. The sulfur atom of the mercapto group attacks the sulfuryl chloride, leading to the formation of a sulfenyl chloride intermediate. Subsequent elimination of sulfur dioxide and a chloride ion results in the formation of the 2-chlorobenzothiazole. The addition of water is thought to generate a small amount of strong acid, which can catalyze the reaction.[1][2]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Research into greener synthetic methods for benzothiazole derivatives is ongoing. Some approaches focus on using less toxic solvents, developing catalytic systems, or employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[7] While a specific "green" protocol for this compound is not prominently documented, the principles of green chemistry, such as minimizing waste and using less hazardous reagents, should always be considered when optimizing any synthetic procedure.

V. Visualizing the Synthetic Pathway

Main Synthetic Route

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Final Chlorination Step 3-Ethylaniline 3-Ethylaniline 2-Amino-3-ethylthiophenol 2-Amino-3-ethylthiophenol 3-Ethylaniline->2-Amino-3-ethylthiophenol Multi-step 4-Ethyl-1,3-benzothiazole-2-thiol 4-Ethyl-1,3-benzothiazole-2-thiol 2-Amino-3-ethylthiophenol->4-Ethyl-1,3-benzothiazole-2-thiol Cyclization This compound This compound 4-Ethyl-1,3-benzothiazole-2-thiol->this compound SO2Cl2, H2O (cat.)

Caption: Synthetic pathway for this compound.

VI. References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Preparation of 2-chlorobenzothiazole. Google Patents.

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Process for the preparation of 4-chloro-2-hydroxybenzothiazole. Google Patents.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Google Patents.

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. PubMed. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • A process for making a benzothiadiazole derivative. Google Patents.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Request PDF. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society C. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

Sources

stability and degradation of 2-Chloro-4-ethyl-1,3-benzothiazole under storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Understanding Degradation in Experimental Settings

Welcome to the technical support center for 2-Chloro-4-ethyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling and storing this compound. As a specialized heterocyclic compound, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

This document provides a comprehensive overview of the stability and potential degradation pathways of this compound, based on established principles of organic chemistry and data from structurally related benzothiazole derivatives. Please note that while specific experimental data for this exact molecule is limited in published literature, the principles outlined here provide a robust framework for its proper handling and use.

I. Chemical Profile and Intrinsic Stability

This compound possesses a relatively stable aromatic benzothiazole core. The aromaticity of the fused ring system confers a degree of inherent stability.[1] However, the presence of a chlorine atom at the 2-position and an ethyl group at the 4-position introduces specific reactive sites that can be susceptible to degradation under certain conditions.

The key features influencing its stability are:

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring is the most reactive site for nucleophilic substitution. This C-Cl bond is susceptible to cleavage by nucleophiles, particularly in the presence of moisture or other protic solvents.

  • The Benzothiazole Core: The fused benzene and thiazole rings are generally stable but can undergo degradation under harsh oxidative or photolytic conditions.

  • The 4-Ethyl Group: The ethyl group is relatively stable but can be a site for oxidation under strong oxidizing conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

1. What are the optimal long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is ideal).[2] The container should be protected from light and moisture to minimize the risk of degradation.

2. I observe a change in the color of my solid sample over time. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to slow oxidation or hydrolysis from atmospheric moisture. It is crucial to re-analyze the purity of the sample before use if any color change is observed.

3. Can I dissolve this compound in protic solvents like methanol or ethanol for my experiments?

While it may be soluble, dissolving this compound in protic solvents, especially for prolonged periods or at elevated temperatures, is not recommended. The lone pair of electrons on the oxygen atom of the alcohol can act as a nucleophile, potentially leading to the substitution of the chlorine atom and the formation of 2-alkoxy-4-ethyl-1,3-benzothiazole. If a protic solvent must be used, prepare the solution fresh and use it immediately.

4. What are the primary degradation pathways I should be aware of?

The most probable degradation pathways for this compound are:

  • Hydrolysis: Reaction with water to form 4-ethyl-1,3-benzothiazol-2(3H)-one.

  • Photodegradation: Decomposition upon exposure to UV light, which can lead to the formation of various photoproducts.[3]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.

5. How can I monitor the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of the compound and detecting the formation of degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point for method development.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure the compound is stored under the recommended conditions (cold, dark, dry, inert atmosphere). 3. Prepare solutions fresh before each experiment.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Identify the potential degradation products based on the expected degradation pathways (hydrolysis, oxidation). 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures. 3. Modify experimental conditions to minimize degradation (e.g., use aprotic solvents, protect from light).
Low reaction yield when this compound is a reactant The compound may have degraded prior to the reaction, reducing the amount of active starting material.1. Confirm the purity of the this compound before starting the reaction. 2. Consider using a freshly opened or purified batch of the compound.

IV. Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method to assess the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare buffers at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Assessment of Photostability

This protocol outlines a method to evaluate the stability of the compound under UV light exposure.

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette.

  • UV Irradiation: Expose the sample to a controlled source of UV radiation (e.g., a xenon lamp in a photostability chamber). A control sample should be kept in the dark at the same temperature.

  • Time-Point Analysis: At various time intervals, withdraw aliquots from both the irradiated and control samples.

  • Spectroscopic and Chromatographic Analysis: Analyze the samples by UV-Vis spectroscopy to observe any changes in the absorption spectrum and by HPLC to quantify the degradation of the parent compound and the formation of photoproducts.

V. Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound.

Hydrolysis_Pathway This compound This compound 4-ethyl-1,3-benzothiazol-2(3H)-one 4-ethyl-1,3-benzothiazol-2(3H)-one This compound->4-ethyl-1,3-benzothiazol-2(3H)-one  H2O (Hydrolysis)

Caption: Hydrolysis of this compound.

Oxidation_Pathway This compound This compound This compound 1-oxide This compound 1-oxide This compound->this compound 1-oxide [O] This compound 1,1-dioxide This compound 1,1-dioxide This compound 1-oxide->this compound 1,1-dioxide [O]

Caption: Potential oxidation pathway of the sulfur atom.

VI. Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature -20°C (long-term); 2-8°C (short-term)To minimize thermal degradation and slow down chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation.[2]
Light Amber vial or protected from lightTo prevent photodegradation.[4]
Moisture Tightly sealed container with desiccantTo prevent hydrolysis of the 2-chloro substituent.

VII. References

  • Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. S. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

  • Zajickova, Z., & Párkányi, C. (2009). Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification. Journal of Liquid Chromatography & Related Technologies, 32(10), 1439-1454.

Sources

Technical Support Center: Purification of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-4-ethyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively address future purification challenges.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you might face during the purification of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue: My final product has a persistent yellow or brownish tint, even after initial purification.

Answer:

A persistent color in your purified this compound often indicates the presence of oxidized impurities or residual starting materials. Benzothiazole derivatives can be susceptible to oxidation, leading to colored byproducts.

Troubleshooting Steps:

  • Identify the Impurity:

    • Run a Thin Layer Chromatography (TLC) of your product against the starting materials. Use a solvent system such as hexane:ethyl acetate (8:2) to check for baseline impurities or streaks.

    • Obtain a ¹H NMR spectrum. Look for broad peaks in the aromatic region which might suggest polymeric or oxidized species.

  • Purification Strategy:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or acetone). Add a small amount of activated charcoal (approximately 1-2% by weight) and gently heat the mixture for 15-20 minutes. The activated carbon will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with recrystallization.

    • Column Chromatography: If the colored impurity has a different polarity from your product, column chromatography is highly effective. A gradient elution starting from pure hexane and gradually increasing the polarity with ethyl acetate is recommended.

Issue: I am seeing multiple spots on my TLC plate after the reaction, and I am unsure which is my product.

Answer:

Multiple spots on a TLC plate are common and can correspond to your desired product, unreacted starting materials, and various side products. The key is to systematically identify the product spot.

Troubleshooting Workflow:

start Multiple Spots on TLC co_spot Co-spot with starting materials start->co_spot uv_active Check for UV activity co_spot->uv_active Identify starting material spots stain Stain with KMnO4 uv_active->stain Remaining spots are potential products/byproducts isolate Isolate major spot stain->isolate Identify major, well-separated spot characterize Characterize isolated spot (NMR, MS) isolate->characterize product Product Identified characterize->product

Caption: Workflow for identifying the product spot on a TLC plate.

Detailed Steps:

  • Co-spotting: On a single TLC plate, spot your crude reaction mixture, the starting material (e.g., 4-ethyl-1,3-benzothiazol-2-amine), and a co-spot (a single spot containing both the crude mixture and the starting material). This will help you identify the spot corresponding to the unreacted starting material.

  • Visualization: View the TLC plate under a UV lamp (254 nm). Benzothiazole derivatives are typically UV active. Note the spots that appear.

  • Staining: After UV visualization, stain the plate with a potassium permanganate (KMnO₄) solution. This will help visualize non-UV active impurities.

  • Polarity Assessment: Your product, this compound, is expected to be less polar than the corresponding amine or alcohol starting material. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material.

  • Small-Scale Isolation: If there are still multiple unknown spots, perform a small-scale column chromatography to isolate the major spots and analyze them by ¹H NMR or mass spectrometry to confirm the structure of your desired product.

Issue: My yield is significantly low after column chromatography.

Answer:

Low recovery from column chromatography can be due to several factors, from improper column packing to the instability of the compound on silica gel.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Improper Column Packing Channels in the silica gel can lead to poor separation and product loss.Ensure a homogenous slurry of silica gel in the eluent and pack the column carefully to avoid air bubbles and cracks.
Compound Streaking The compound may be too polar for the chosen solvent system, leading to a broad band and incomplete elution.Adjust the solvent system. A small amount of a more polar solvent like methanol (0.5-1%) can sometimes help, but be cautious as it can also elute highly polar impurities.
Compound Decomposition on Silica Some compounds can degrade on acidic silica gel.Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.
Incorrect Fraction Collection The product may have been eluted in fractions that were discarded.Monitor the elution closely with TLC, analyzing every few fractions to ensure you are collecting all of the product.
Issue: During recrystallization, my product oils out instead of forming crystals.

Answer:

"Oiling out" during recrystallization happens when the solute is insoluble in the hot solvent at its boiling point or when the solution is supersaturated.

Troubleshooting Recrystallization:

start Product Oils Out add_solvent Add more hot solvent start->add_solvent cool_slowly Cool the solution slowly add_solvent->cool_slowly Ensure complete dissolution scratch Scratch the inner surface of the flask cool_slowly->scratch change_solvent Change the solvent system cool_slowly->change_solvent If oiling persists seed_crystal Add a seed crystal scratch->seed_crystal Induce crystallization success Crystals Form seed_crystal->success change_solvent->add_solvent

Technical Support Center: Scale-Up of 2-Chloro-4-ethyl-1,3-benzothiazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the scale-up of 2-Chloro-4-ethyl-1,3-benzothiazole production. This guide is designed for researchers, chemists, and process engineers facing the challenges of transitioning this synthesis from the laboratory bench to pilot plant or full-scale manufacturing. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its successful scale-up requires a deep understanding of the reaction mechanism, potential side reactions, and the physical challenges of handling the reagents and intermediates on a large scale. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during production.

Proposed Synthetic Route

The most common and industrially viable route to this compound likely proceeds through a two-step process starting from 3-ethylaniline.

  • Thiocyanation: Reaction of 3-ethylaniline with a thiocyanating agent (e.g., sodium thiocyanate in the presence of a halogen) to form an aminobenzothiazole precursor.

  • Diazotization and Chlorination (Sandmeyer-type reaction): The resulting amino group is diazotized and subsequently displaced by a chlorine atom to yield the final product.

A plausible alternative involves the cyclization of a thiourea derivative of 3-ethylaniline followed by oxidative chlorination. For the purpose of this guide, we will focus on the first proposed route, as it is widely documented for analogous structures.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Stage 1: Synthesis of 2-Amino-4-ethyl-1,3-benzothiazole

Question 1: We are observing low yields and the formation of a significant amount of dark, tarry byproducts during the thiocyanation of 3-ethylaniline. What could be the cause?

Answer: This is a common issue when scaling up reactions involving anilines, which are sensitive to oxidation. The formation of tarry byproducts is often due to oxidative polymerization of the starting material or intermediates.

  • Causality: The reaction conditions, particularly temperature and the presence of oxidizing agents (or air), can promote the formation of radical species that lead to polymerization. The reaction is often exothermic, and poor heat transfer in a large reactor can create localized hot spots, accelerating these side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

    • Temperature Control: Implement strict temperature control. The reaction should be cooled, and the reagents added portion-wise to manage the exotherm. For a large-scale reaction, a reactor with a high surface area to volume ratio and efficient cooling is essential.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. A solvent that allows for good temperature control and solubility of the reactants is crucial. Acetic acid is a common solvent for this type of reaction.

    • Purity of Starting Material: Ensure the 3-ethylaniline is of high purity and free from any oxidizing impurities.

Question 2: The reaction seems to stall, and we have a significant amount of unreacted 3-ethylaniline even after extended reaction times. Why is this happening?

Answer: A stalled reaction can be due to several factors, including insufficient reagent, poor mass transfer, or catalyst deactivation (if one is used).

  • Causality: In a large reactor, inefficient mixing can lead to poor contact between the reactants. If a solid reagent like sodium thiocyanate is used, its dissolution rate can be a limiting factor.

  • Troubleshooting Steps:

    • Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Check the stirrer speed and design.

    • Reagent Stoichiometry: Verify the stoichiometry of the reagents. On a large scale, it is sometimes necessary to use a slight excess of one reagent to drive the reaction to completion.

    • Reagent Addition: Consider the order and rate of reagent addition. Adding the thiocyanating agent in solution rather than as a solid might improve its dispersion.

Stage 2: Diazotization and Chlorination

Question 3: During the diazotization of 2-amino-4-ethyl-1,3-benzothiazole, we are observing foaming and the release of brown gas (NOx). Is this normal, and how can we control it?

Answer: The release of some nitrogen gas is expected during diazotization, but excessive foaming and the evolution of brown NOx fumes indicate a loss of control over the reaction, which can be dangerous on a large scale.

  • Causality: Diazotization is highly exothermic. If the temperature is not strictly controlled (typically between 0-5 °C), the diazonium salt can decompose, leading to the formation of NOx and other byproducts. The reaction is also sensitive to the rate of addition of the nitrosating agent (e.g., sodium nitrite).

  • Troubleshooting Steps:

    • Aggressive Cooling: Use a robust cooling system to maintain the temperature below 5 °C.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly and does not accumulate.

    • pH Control: The reaction is typically carried out in a strong acidic medium (e.g., HCl). Ensure the pH is sufficiently low throughout the addition of sodium nitrite.

    • Anti-foaming Agent: The use of a suitable anti-foaming agent may be necessary on a larger scale.

Question 4: The final product, this compound, is contaminated with a significant amount of a hydroxylated byproduct (4-ethyl-1,3-benzothiazol-2-ol). How can we minimize this impurity?

Answer: The formation of the hydroxylated byproduct is a classic issue in Sandmeyer-type reactions and is due to the reaction of the diazonium salt with water.

  • Causality: The diazonium intermediate is highly reactive and can be attacked by water, which is present as the solvent, leading to the formation of the corresponding phenol-like compound. This side reaction is competitive with the desired chlorination reaction.

  • Troubleshooting Steps:

    • Temperature Control: Keep the temperature as low as possible during the entire process to minimize the rate of the hydrolysis side reaction.

    • Catalyst Concentration: The Sandmeyer reaction requires a copper(I) chloride catalyst. Ensure that a sufficient concentration of the catalyst is present to promote the chlorination reaction over the hydrolysis.

    • Chloride Ion Concentration: A high concentration of chloride ions can help to shift the equilibrium towards the desired product. The reaction is often run in concentrated hydrochloric acid.

    • Rapid Subsequent Reaction: Once the diazonium salt is formed, it should be used immediately in the subsequent chlorination step to minimize its decomposition.

Workflow for Troubleshooting Impurity Formation

G start High Impurity Level Detected in Final Product check_impurity Identify Impurity Structure (e.g., via LC-MS, NMR) start->check_impurity is_hydroxylated Is it the 2-hydroxy byproduct? check_impurity->is_hydroxylated is_starting_material Is it unreacted 2-amino precursor? check_impurity->is_starting_material is_other Other Impurity? check_impurity->is_other is_hydroxylated->is_starting_material No solution_hydroxy Review Diazotization/Sandmeyer Step: 1. Lower Reaction Temperature (0-5°C) 2. Increase CuCl Catalyst Load 3. Ensure High [Cl-] Concentration 4. Minimize Time Before Chlorination is_hydroxylated->solution_hydroxy Yes is_starting_material->is_other No solution_starting_material Review Diazotization Step: 1. Verify NaNO2 Stoichiometry 2. Check NaNO2 Addition Rate & Dispersion 3. Confirm Low Reaction Temperature is_starting_material->solution_starting_material Yes solution_other Investigate Side Reactions: 1. Review Raw Material Purity 2. Check for Over-chlorination 3. Analyze for Dimer Formation is_other->solution_other Yes

Caption: Troubleshooting flowchart for impurity analysis.

Analytical & Quality Control

A robust analytical program is critical for a successful scale-up.

Parameter Analytical Method Purpose
Starting Material Purity GC-MS, HPLCTo ensure the quality of 3-ethylaniline and other raw materials.
In-Process Control (IPC) HPLC, TLCTo monitor the progress of the reaction and the formation of intermediates and byproducts.
Final Product Assay HPLC, GCTo determine the purity of the final this compound.
Impurity Profiling LC-MS, GC-MSTo identify and quantify any impurities in the final product.
Residual Solvent Analysis Headspace GCTo quantify any remaining solvents from the synthesis and purification process.

Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol is for laboratory scale and should be adapted and optimized for scale-up with appropriate safety considerations.

Step 1: Synthesis of 2-Amino-4-ethyl-1,3-benzothiazole

  • To a stirred solution of 3-ethylaniline (1.0 eq) in glacial acetic acid, add sodium thiocyanate (2.5 eq) in portions.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4-ethyl-1,3-benzothiazole.

Step 2: Synthesis of this compound

  • Prepare a solution of copper(I) chloride (0.3 eq) in concentrated hydrochloric acid.

  • In a separate vessel, suspend 2-amino-4-ethyl-1,3-benzothiazole (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Slowly add the cold diazonium salt solution to the prepared copper(I) chloride solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Safety Considerations for Scale-Up

  • Thermal Hazards: Both the thiocyanation and diazotization steps are exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scale-up to prevent runaway reactions.

  • Toxic Gases: The reaction may produce toxic gases such as NOx and HCl. Ensure adequate ventilation and consider a scrubber system for large-scale production.

  • Handling of Reagents: Reagents like bromine, thionyl chloride (if used as an alternative chlorinating agent), and concentrated acids are corrosive and toxic. Use appropriate personal protective equipment (PPE) and handling procedures.

  • Waste Disposal: The reaction generates acidic and potentially toxic waste streams that must be neutralized and disposed of according to local regulations.

References

  • General Synthesis of 2-Aminobenzothiazoles: Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon Press.
  • The Sandmeyer Reaction: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. URL: [Link]

  • Process Safety in Chemical Manufacturing: Center for Chemical Process Safety (CCPS). (2011). Guidelines for Hazard Evaluation Procedures (3rd ed.). Wiley. (An authoritative guide on chemical process safety). URL: [Link]

  • Scale-Up of Chemical Processes: Anderson, N. G. (2001). Practical Process Research & Development. Academic Press. (A practical guide to chemical process scale-up).

alternative catalysts for the synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, from selecting the appropriate catalytic system to overcoming common experimental hurdles.

I. Introduction to the Synthesis and its Challenges

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The conversion of the 2-mercapto group to a 2-chloro group is a critical transformation that can be prone to issues with yield, purity, and reproducibility. This guide will explore the established methods and promising alternatives, providing a clear rationale for procedural choices and solutions to potential problems.

II. Synthetic Pathways: From Precursor to Product

The primary route to this compound involves a two-step process: first, the synthesis of the 4-ethyl-2-mercaptobenzothiazole precursor, followed by its chlorination.

Step 1: Synthesis of 4-Ethyl-2-mercaptobenzothiazole

The precursor, 4-ethyl-2-mercaptobenzothiazole, is typically synthesized via the reaction of 3-ethyl-2-aminothiophenol with carbon disulfide. The quality of this precursor is paramount for a successful subsequent chlorination.

Caption: Synthesis of the 4-ethyl-2-mercaptobenzothiazole precursor.

Step 2: Chlorination of 4-Ethyl-2-mercaptobenzothiazole

The conversion of the 2-mercapto group to a 2-chloro group is the pivotal step. Below we discuss the conventional method using sulfuryl chloride and explore potential alternatives.

III. Chlorination Reagents and Methodologies

A. The Conventional Method: Sulfuryl Chloride (SO₂Cl₂) - The Workhorse Reagent

The reaction of 2-mercaptobenzothiazoles with sulfuryl chloride is a widely used and often high-yielding method for producing 2-chlorobenzothiazoles[1].

Reaction Mechanism:

The reaction proceeds through a sulfenyl chloride intermediate. The sulfuryl chloride acts as a chlorinating agent, converting the thiol to a highly reactive sulfenyl chloride, which then rearranges to the more stable 2-chlorobenzothiazole.

Caption: Proposed mechanism for the chlorination using sulfuryl chloride.

Experimental Protocol:

Materials:

  • 4-Ethyl-2-mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane, Chloroform)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-ethyl-2-mercaptobenzothiazole (1 equivalent) in an inert solvent under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Alternative Chlorinating Agents: Exploring Greener and Milder Options

While sulfuryl chloride is effective, its corrosive and hazardous nature has prompted the search for alternative reagents.

Reagent/Catalyst SystemAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂) (Conventional) High reactivity, often good yields.Corrosive, toxic, exothermic reaction, generates HCl and SO₂ byproducts.
N-Chlorosuccinimide (NCS) Milder, solid reagent, easier to handle.May require a catalyst or activator, potential for side reactions.
Vilsmeier-Haack Reagent (POCl₃/DMF) Can act as a chlorinating agent for activated systems.Generates stoichiometric amounts of phosphorus byproducts.
Oxone®/HCl Inexpensive and readily available reagents.Primarily used for oxidizing thiols to sulfonyl chlorides, may not be selective for sulfenyl chloride formation.

1. N-Chlorosuccinimide (NCS): A Milder Alternative

N-Chlorosuccinimide is a versatile reagent for chlorination and can be an effective alternative to sulfuryl chloride, particularly when milder conditions are desired[2][3]. The reaction often proceeds via an electrophilic chlorination mechanism.

Proposed Mechanism with NCS:

The reaction is believed to proceed through the formation of a sulfenyl chloride intermediate, similar to the reaction with sulfuryl chloride. The presence of an acid or a radical initiator can influence the reaction pathway.

Caption: Proposed mechanism for the chlorination using NCS.

2. Vilsmeier-Haack Reagent: A Dual-Purpose Reagent

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is well-known for formylation reactions but can also act as a chlorinating agent for certain substrates. Its application in the chlorination of 2-mercaptobenzothiazoles is less common but represents a potential alternative.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its precursor.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of 4-ethyl-2-mercaptobenzothiazole (Precursor) 1. Impure 3-ethyl-2-aminothiophenol. 2. Incorrect reaction temperature. 3. Insufficient reaction time.1. Purify the starting material by distillation or column chromatography. 2. Optimize the reaction temperature; some syntheses require heating. 3. Monitor the reaction by TLC to ensure completion.
Low yield of this compound (Final Product) 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Formation of the disulfide byproduct. 4. Poor reproducibility of the sulfuryl chloride reaction.1. Increase the reaction time or the amount of chlorinating agent. 2. Ensure the workup is performed promptly and at low temperatures. 3. Use an excess of the chlorinating agent. 4. Add a small amount of water to the reaction mixture when using sulfuryl chloride to improve reproducibility[1].
Formation of a disulfide byproduct (bis(4-ethyl-1,3-benzothiazol-2-yl)disulfide) Incomplete chlorination or oxidation of the starting material.Use a slight excess of the chlorinating agent and ensure anhydrous conditions (unless using the water-promotion method with SO₂Cl₂).
Difficulty in purifying the final product 1. Presence of unreacted starting material. 2. Formation of closely related byproducts. 3. Oily product that is difficult to crystallize.1. Optimize the reaction to drive it to completion. 2. Use a different solvent system for column chromatography or try preparative TLC. 3. Attempt to form a solid derivative for purification, or use techniques like Kugelrohr distillation if the product is thermally stable.

V. Frequently Asked Questions (FAQs)

Q1: My synthesis of 4-ethyl-2-mercaptobenzothiazole is giving a low yield. What are the most likely reasons?

A1: Low yields in this step are often due to the purity of the starting 3-ethyl-2-aminothiophenol, which can oxidize over time. Using freshly distilled or purified starting material is crucial. Also, ensure that the reaction with carbon disulfide is carried out under the optimal temperature and for a sufficient duration, as incomplete reaction is another common culprit.

Q2: I am observing the formation of a significant amount of a white solid that is not my desired 2-chloro product. What could it be?

A2: This is likely the disulfide byproduct, bis(4-ethyl-1,3-benzothiazol-2-yl)disulfide. This can form if the chlorination reaction is incomplete or if the starting 2-mercaptobenzothiazole is oxidized. To minimize its formation, ensure you are using a sufficient excess of the chlorinating agent and that your starting material is of high purity.

Q3: The chlorination reaction with sulfuryl chloride is very exothermic and difficult to control on a larger scale. What can I do?

A3: For larger scale reactions, it is critical to have efficient cooling and to add the sulfuryl chloride very slowly. Diluting the reaction mixture with more solvent can also help to dissipate the heat more effectively. Alternatively, consider using a milder chlorinating agent like N-chlorosuccinimide (NCS), which often results in a less exothermic reaction profile.

Q4: I've read that adding water to the sulfuryl chloride reaction can improve the yield. This seems counterintuitive. Can you explain?

A4: Yes, it has been reported that the addition of a small amount of water can improve the reproducibility and yield of the chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride[1]. The proposed explanation is that the partial hydrolysis of sulfuryl chloride generates acidic species that catalyze the reaction. However, it is important to add a controlled amount of water, as an excess can lead to unwanted hydrolysis of the reactant and product.

Q5: Are there any "greener" alternatives to using chlorinated solvents for this reaction?

A5: While chlorinated solvents are common, exploring other options is a valid green chemistry consideration. Depending on the specific chlorinating agent used, other inert solvents like toluene or acetonitrile could be investigated. For workup and extraction, less hazardous solvents such as ethyl acetate or methyl tert-butyl ether (MTBE) should be considered as replacements for dichloromethane.

VI. References

  • Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. Journal of Organic Chemistry, 73(17), 6835-6837.

  • Veisi, H., Ghorbani-Vaghei, R., & Hemmati, S. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water and their reaction with amines or sodium azide. Synthetic Communications, 41(13), 1954-1961.

  • Klapars, A., et al. (2014). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Synlett, 25(10), 1441-1444.

  • Organic Chemistry Portal. Benzothiazole Synthesis. [Link]

  • Luo, Y., et al. (2011). Microwave-assisted synthesis of 2-chloromethyl-benzothiazole. Chinese Chemical Letters, 22(1), 31-34.

  • Parle, A., & Amin, S. (2018). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337.

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Moghadasi, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(3), 131-138.

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

  • Ghorab, M. M., et al. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. Trade Science Inc., 10(12), 468-475.

  • Matyja, A., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis, 13(14), 9646-9655.

  • The synthesis of 2-aminothiophenol has been reported from 2-chloronitrobenzene and sodium sulfide nonahydrate. This can be a precursor for substituted aminothiophenols.

  • The Vilsmeier-Haack reagent can be generated from various chlorinating agents and amides and is known to be useful in the synthesis of chloro-aldehydes.

  • The synthesis of 2-aminothiophenols has been explored through various routes, highlighting its importance as an intermediate.

  • The kinetics and mechanism of thiol chlorination with NCS have been studied, providing insights into the reaction pathway.

  • A preparation method for 4-aminothiophenol from p-chloronitrobenzene is described, which could be adapted for ortho-substituted analogs.

  • The use of NCS for the chlorination of aromatic compounds in aqueous media has been investigated.

  • A technical guide on the mechanism of action of NCS in chlorination reactions provides a good overview of its reactivity.

  • Gewald synthesis is a common method for preparing 2-aminothiophenes, which are structurally related to the precursors of benzothiazoles.

  • The synthesis of benzothiazole derivatives by reacting N-(4-acetylphenyl)-2-chloroacetamide with benzothiazole has been reported.

  • Mathematical modeling of the industrial production of 2-mercaptobenzothiazole provides insights into reaction kinetics and by-product formation.

  • The Vilsmeier-Haack reagent has been used for the synthesis of 2-chloro-3-formylquinolines, demonstrating its utility in forming chlorinated heterocycles.

  • Further details on the mechanism of thiol chlorination with NCS, including the role of HCl and disulfide intermediates.

  • The synthesis and spectral properties of various 2-mercaptobenzothiazole derivatives have been studied.

  • A synthetic procedure for 2-aminothiophenol from 2-chloronitrobenzene is provided.

Sources

Technical Support Center: Regioselective Functionalization of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of achieving regiocontrol in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The benzothiazole scaffold is a cornerstone in pharmaceuticals and functional materials, making the precise installation of substituents a critical challenge.[1][2] This guide is structured around the specific positions of the benzothiazole nucleus, addressing the common issues and questions that arise when targeting a particular C-H bond.

Core Principles: Understanding the Reactivity Landscape of Benzothiazole

Before diving into specific problems, it's crucial to understand the inherent electronic properties of the benzothiazole ring system. The heteroatoms (N and S) create a non-uniform electron distribution, dictating the intrinsic reactivity of each C-H bond.

G

  • C2 Position : The proton at C2 is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes it the most common site for deprotonation and subsequent functionalization, including direct C-H arylation and reactions with various nucleophiles via phosphonium salt intermediates.[3][4]

  • C4 and C7 Positions : These positions are ortho to the ring nitrogen and are relatively electron-deficient. They are not typically reactive under standard electrophilic or nucleophilic conditions but are prime targets for transition-metal-catalyzed, directing group-assisted C-H functionalization.

  • C5 and C6 Positions : These sites on the benzo-fused ring are more electron-rich and behave more like a standard benzene ring. They are generally the most difficult to functionalize selectively and often require specialized methods, such as iridium-catalyzed borylation, to achieve activation.[5][6][7]

Troubleshooting & FAQs by Position of Functionalization

This section addresses common experimental failures and questions, providing explanations and actionable solutions.

Section 1: Issues with C2-Functionalization

The C2 position is the kinetic and often thermodynamic site of functionalization. However, achieving high yields and purity can still be challenging.

Q1: My palladium-catalyzed direct C-H arylation at C2 is giving low yields. What are the common pitfalls?

A1: Low yields in Pd-catalyzed C2-arylations are frequently traced back to catalyst inhibition, suboptimal reaction conditions, or issues with the coupling partner.

  • Causality : The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway or by direct C-H activation. The efficiency of this process is highly dependent on the electronic and steric environment. The choice of solvent is critical; highly polar, coordinating solvents can stabilize the palladium catalyst, but overly coordinating solvents can inhibit substrate binding. Hexafluoroisopropanol (HFIP) has been shown to be particularly effective by promoting the C-H activation step, even at room temperature.[8][9]

  • Troubleshooting Steps :

    • Solvent Screening : If using common solvents like DMF or DMAc, consider switching to HFIP. It can dramatically enhance reactivity and allow for milder conditions.[8]

    • Base Selection : The choice of base is crucial for the deprotonation step. While inorganic bases like K₂CO₃ are common, stronger bases like PivOK or KOAc can be more effective, particularly with less reactive aryl halides.

    • Ligand Choice : Although some reactions proceed ligand-free, sterically hindered phosphine ligands (e.g., XPhos) can stabilize the Pd catalyst and promote reductive elimination, preventing catalyst decomposition.

    • Aryl Halide Reactivity : The reactivity order is I > Br >> Cl. If using an aryl bromide with poor results, switching to the corresponding aryl iodide can significantly improve yields.[8]

Q2: I want to introduce an amine or alcohol at the C2 position, but standard nucleophilic substitution isn't working. How can I achieve this?

A2: Direct nucleophilic substitution at C2 is difficult. A highly effective strategy involves a two-step sequence: C-H activation with triphenylphosphine to form a stable phosphonium salt, followed by reaction with a nucleophile.[3][4]

  • Causality : The C2-H bond is not reactive enough for direct displacement. However, its activation with triphenylphosphine in the presence of an oxidant (like hexachloroethane) generates a highly electrophilic thiazol-2-yl-triphenylphosphonium salt. This intermediate readily reacts with a wide range of O- and N-centered nucleophiles under mild conditions.[4] The triphenylphosphine oxide byproduct is stable, providing a strong thermodynamic driving force for the reaction.

// Nodes Start [label="Benzothiazole", fillcolor="#F1F3F4", style=filled]; Step1 [label="C-H Activation:\n+ PPh₃\n+ C₂Cl₆ (Oxidant)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Intermediate [label="Thiazol-2-yl-phosphonium Salt\n(Stable Intermediate)", shape=cylinder, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Step2 [label="Nucleophilic Attack:\n+ R-OH or R₂NH (Nu:)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Product [label="2-Alkoxy or 2-Amino Benzothiazole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="+ Ph₃PO", shape=note, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Byproduct [style=dashed]; } ends_dot Caption: Workflow for C2-functionalization with nucleophiles.

  • Self-Validation : This protocol is self-validating because the formation of the phosphonium salt is often a clean reaction, and the salt can be isolated and characterized before proceeding. The subsequent nucleophilic addition is typically high-yielding, and the recovery of triphenylphosphine (after reduction of the oxide) is possible, confirming the reaction pathway.[3]

Section 2: Challenges in C4/C7-Functionalization

Achieving selectivity between the C4 and C7 positions is a common challenge, almost always requiring a directing group (DG) to steer the catalyst to the desired site.

Q1: My directing group-assisted C-H arylation is producing a mixture of C4 and C7 isomers. How can I favor one over the other?

A1: Selectivity between C4 and C7 is governed by the stability of the palladacycle intermediate formed during the C-H activation step. Fine-tuning the directing group, catalyst, and reaction conditions can shift this equilibrium.

  • Causality : For directing groups installed at the C2 position (e.g., a pyrimidyl group), the metal catalyst (e.g., Pd, Ru) coordinates to both the directing group's heteroatom and the benzothiazole nitrogen.[6] This pre-coordination brings the catalyst into proximity of both the C4 and C7 C-H bonds. The preference for C4 is often slightly higher due to electronic factors, but this can be overridden. For example, a carboxylate-assisted Ru-catalyzed arylation shows high regioselectivity for the C4 position.[5]

FactorTo Favor C4-FunctionalizationTo Favor C7-FunctionalizationRationale
Catalyst Ru-based systems (e.g., [Ru(p-cymene)Cl₂]₂)Pd-based systems (e.g., Pd(OAc)₂)Ruthenium's coordination sphere and electronics in carboxylate-assisted reactions often lead to a more stable 5-membered ruthenacycle via C4 activation.[5]
Directing Group Bulky DGs (e.g., pivaloyl)Less bulky DGs (e.g., acetyl)A bulkier directing group can sterically clash with the benzo-fused ring, disfavoring the conformation required for C7 activation and thus favoring C4.
Solvent Non-coordinating (e.g., Toluene)Coordinating (e.g., DMAc)Coordinating solvents can alter the catalyst's active state, sometimes influencing the delicate balance between the two possible cyclometalation pathways.
Additives PivOKKOAcThe nature of the carboxylate additive in CMD-type reactions can influence the transition state stability, tipping the regiochemical balance.[10]
Section 3: Accessing the "Inert" C5 and C6 Positions

Direct functionalization at C5 and C6 is the final frontier for benzothiazole chemistry, as these positions lack the electronic activation of C2, C4, and C7.

Q1: I need to install a substituent at the C5 or C6 position. Standard C-H activation methods are failing. What is the state-of-the-art approach?

A1: The most robust and versatile method for accessing the C5 and C6 positions is through a two-step sequence: (1) Iridium-catalyzed C-H borylation to install a boronic ester, followed by (2) a Suzuki-Miyaura cross-coupling to introduce the desired functional group.[5][6][7][11]

  • Causality : Iridium catalysts, particularly with specific bipyridine or phenanthroline ligands, can activate the more electron-rich C-H bonds at C5 and C6.[5] The regioselectivity is highly sensitive to the ligand and reaction conditions. For unsubstituted benzothiazole, Ir-catalyzed borylation often shows a high preference for the C5 position. This is likely due to an inhibitory coordination effect of the N3 lone pair, which deactivates the proximal C4 position towards the catalyst.[5]

  • Troubleshooting & Optimization :

    • Poor Selectivity : If you are getting a mixture of borylated isomers (e.g., C5 and C4), ligand choice is paramount. The ligand Me₄phen has been reported to give higher yields and superior C5-regioselectivity compared to other common ligands like dtbpy.[5]

    • No Reaction : Elevated temperatures (often >80 °C) are typically required. This may be necessary to overcome catalyst inhibition caused by coordination of the benzothiazole's sulfur atom to the iridium center.[5]

    • Accessing C6 : Achieving direct C6 functionalization is exceptionally difficult. A common strategy is to perform a di-borylation under more forcing conditions, which preferentially yields the 4,6-diborylated product.[5][7] This can then be used for sequential or dual functionalization.

// Nodes Start [label="Benzothiazole", fillcolor="#F1F3F4", style=filled]; Step1 [label="Step 1: Ir-Catalyzed C-H Borylation\n[Ir(cod)OMe]₂, Me₄phen, B₂pin₂", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Intermediate [label="5-Borylbenzothiazole\n(Versatile Intermediate)", shape=cylinder, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Step2 [label="Step 2: Suzuki Cross-Coupling\nPd Catalyst, Base, Aryl-Halide", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Product [label="5-Functionalized Benzothiazole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } ends_dot Caption: Strategy for C5-functionalization via borylation-coupling.

Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation at Room Temperature

Adapted from Bhujbal et al., 2020.[8]

  • Setup : To an oven-dried screw-cap vial, add benzothiazole (1.0 equiv.), the desired iodoarene (1.2 equiv.), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition : Evacuate and backfill the vial with argon three times. Add anhydrous hexafluoroisopropanol (HFIP) (0.2 M concentration relative to benzothiazole).

  • Reaction : Stir the mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the 2-arylbenzothiazole product.

Protocol 2: Iridium-Catalyzed C5-Borylation

Adapted from Kunz et al., J. Org. Chem. 2024.[5][11]

  • Setup : In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.0 equiv.) to an oven-dried vial.

  • Reagent Addition : Add anhydrous cyclohexane as the solvent, followed by benzothiazole (1.0 equiv.).

  • Reaction : Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block at 80 °C and stir for 16 hours.

  • Workup : After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification : Purify the residue directly by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 5-(pinacolboryl)benzothiazole product. The product should be stored under an inert atmosphere as boronic esters can be sensitive to moisture.

References
  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138–6148. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Wang, L., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4434. [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Benzothiazole Synthesis. [Link]

  • Kawade, D. P., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts, 11(4). [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C−H Functionalization and Aryne Reactivity. Diva-Portal.org. [Link]

  • Li, Z., et al. (2026). Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis. Journal of the American Chemical Society. [Link]

  • Gevorgyan, V., et al. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3483–3487. [Link]

  • Gevorgyan, V., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. [Link]

  • Kapdi, A., et al. (2020). Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. PubMed. [Link]

  • Wang, C., et al. (2018). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 20(17), 5454–5458. [Link]

  • Kapdi, A., et al. (2022). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications, 58(6), 835-838. [Link]

  • Sharma, S., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(21), 7247. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-4-ethyl-1,3-benzothiazole and Its Key Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold and the Significance of the 2-Chloro Substituent

The benzothiazole core, a fusion of benzene and a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and planar structure allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] The substituent at the 2-position of the benzothiazole ring is a critical determinant of its chemical reactivity and biological function.[4][5]

This guide focuses on 2-Chloro-4-ethyl-1,3-benzothiazole , a versatile synthetic intermediate. The chlorine atom at the C2 position acts as an excellent leaving group, making this carbon highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the creation of extensive compound libraries for drug discovery and development. The ethyl group at the 4-position provides a lipophilic anchor, which can influence the molecule's solubility, membrane permeability, and binding interactions with target proteins.

This document provides an in-depth comparison of this compound with its key derivatives, namely the 2-amino and 2-mercapto analogues. We will explore the causal relationships between their structural differences, chemical reactivity, and resulting biological potential, supported by experimental data and detailed protocols.

The Central Role of this compound: An Electrophilic Hub

The key to understanding the utility of this compound lies in the electronic nature of its C2 carbon. The adjacent endocyclic nitrogen and sulfur atoms, along with the electronegative chlorine atom, create a significant electron deficiency at this position. This pronounced electrophilicity makes it a prime target for attack by a wide array of nucleophiles.

The general reaction scheme involves the displacement of the chloride ion, a process that is often facilitated by a base and heat.[6] This straightforward reactivity allows chemists to systematically modify the scaffold and explore the structure-activity relationships (SAR) of the resulting derivatives.[5]

Below is a conceptual workflow illustrating the central role of the 2-chloro derivative as a precursor to other key functionalized benzothiazoles.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Key Derivatives via Nucleophilic Substitution start 4-Ethyl-2-mercaptobenzothiazole chloro This compound start->chloro  Chlorination (e.g., SOCl₂) amino 2-Amino-4-ethyl-1,3-benzothiazole chloro->amino  Amination (R-NH₂) thio 2-Mercapto-4-ethyl-1,3-benzothiazole (Thione form) chloro->thio  Thiolation (e.g., NaSH) other Other 2-Substituted Derivatives (e.g., -OR, -SR, -NRR') chloro->other  Various Nucleophiles (Nu⁻)

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-Chloro-4-ethyl-1,3-benzothiazole, a key intermediate in the development of novel pharmaceuticals and specialized organic materials. The content is structured to provide researchers, chemists, and drug development professionals with a clear understanding of the strategic choices involved in selecting a synthesis pathway, balancing factors such as yield, purity, scalability, and safety. We will dissect two predominant, multi-step methodologies, offering detailed protocols, mechanistic insights, and a quantitative comparison to guide your experimental design.

Introduction: The Significance of the 2-Chlorobenzothiazole Moiety

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The 2-chloro substituent serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce diverse functionalities at this critical position. The 4-ethyl group modifies the lipophilicity and steric profile of the molecule, often fine-tuning its interaction with biological targets. Consequently, efficient and reliable access to high-purity this compound is paramount for advancing discovery programs that rely on this scaffold.

This guide will compare the two most logical and field-tested approaches:

  • Route A: Synthesis via a 4-ethyl-2-aminobenzothiazole intermediate, followed by a Sandmeyer-type reaction.

  • Route B: Synthesis via a 4-ethyl-2-mercaptobenzothiazole intermediate, followed by direct chlorination.

Comparative Workflow Overview

The following diagram illustrates the strategic divergence of the two primary synthesis routes.

G cluster_0 Starting Materials cluster_1 Route A: Amino Intermediate Pathway cluster_2 Route B: Mercapto Intermediate Pathway cluster_3 Final Product 3-Ethylaniline 3-Ethylaniline A1 Step A1: Cyclization (Hugershoff Reaction) 3-Ethylaniline->A1 3-Ethyl-1-haloaniline 3-Ethyl-1-haloaniline B1 Step B1: Cyclization (Xanthate Condensation) 3-Ethyl-1-haloaniline->B1 A2 4-Ethyl-2-aminobenzothiazole A1->A2 A3 Step A2: Diazotization & Sandmeyer Reaction A2->A3 FP This compound A3->FP B2 4-Ethyl-2-mercaptobenzothiazole B1->B2 B3 Step B2: Chlorination (with Sulfuryl Chloride) B2->B3 B3->FP

Caption: High-level comparison of Route A and Route B for synthesizing this compound.

Route A: The Sandmeyer Reaction Pathway

This classical approach leverages the conversion of an aromatic amine to a diazonium salt, which is subsequently displaced by a chloride nucleophile, typically using a copper(I) catalyst.[4][5] While versatile, its application for 2-aminobenzothiazoles can be associated with moderate to low yields.[6]

Step A1: Synthesis of 4-Ethyl-2-aminobenzothiazole

The foundational step is the construction of the benzothiazole ring. The Hugershoff reaction, involving the cyclization of a substituted aniline with a thiocyanate salt in the presence of bromine, is a well-established method.[7]

Causality of Experimental Choices:

  • Starting Material: 3-Ethylaniline is selected as it possesses the ethyl group at the correct precursor position to yield the desired 4-ethyl substitution pattern upon cyclization.

  • Reagents: Potassium thiocyanate provides the sulfur and nitrogen atoms for the thiazole ring. Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization. Glacial acetic acid serves as both a solvent and a proton source, maintaining an acidic environment conducive to the reaction.

  • Temperature Control: The initial reaction is conducted at 0°C to control the rate of the highly exothermic bromination reaction, preventing the formation of unwanted side products.

Experimental Protocol: Synthesis of 4-Ethyl-2-aminobenzothiazole

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-ethylaniline (0.1 mol) and potassium thiocyanate (0.22 mol) in 100 mL of glacial acetic acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a solution of bromine (0.1 mol) in 25 mL of glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 0°C, followed by 10-12 hours at room temperature.

  • Pour the reaction mixture into 500 mL of ice water. A precipitate will form.

  • Heat the slurry to 85°C to dissolve the product and filter hot to remove any insoluble impurities.

  • Cool the filtrate and neutralize with concentrated ammonium hydroxide to a pH of ~6-7 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 4-ethyl-2-aminobenzothiazole.

Step A2: Conversion to this compound (Sandmeyer Reaction)

This step involves the diazotization of the 2-amino group followed by a copper-catalyzed nucleophilic substitution.

Causality of Experimental Choices:

  • Diazotization: Sodium nitrite (NaNO₂) reacts with a strong acid (like HCl) in situ to form nitrous acid (HNO₂), which converts the primary amine into a diazonium salt (Ar-N₂⁺). This transformation is critical as the resulting dinitrogen moiety (N₂) is an excellent leaving group.[5][8]

  • Catalyst: Copper(I) chloride (CuCl) is the classic Sandmeyer catalyst. It facilitates the single-electron transfer (SET) mechanism that generates an aryl radical, which then abstracts a chlorine atom from the copper(II) chloride complex formed during the reaction.[9]

  • Low Temperature: The reaction must be kept cold (0-5°C) because diazonium salts are thermally unstable and can decompose prematurely.

G A Ar-NH₂ (4-Ethyl-2-aminobenzothiazole) NaNO2 NaNO₂ / HCl (0-5°C) A->NaNO2 B Ar-N₂⁺Cl⁻ (Diazonium Salt) C Ar• (Aryl Radical) B->C -N₂ CuCl CuCl B->CuCl e⁻ transfer D Ar-Cl (Final Product) C->D CuCl2 CuCl₂ C->CuCl2 Cl• transfer NaNO2->B CuCl->CuCl2 CuCl2->CuCl

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

  • Prepare a solution of copper(I) chloride by dissolving copper(II) sulfate pentahydrate (0.12 mol) and sodium chloride (0.3 mol) in 100 mL of hot water. Add sodium bisulfite (0.1 mol) until the solution becomes colorless. Decant the water and wash the white CuCl precipitate with water. Dissolve the CuCl in 50 mL of concentrated HCl.

  • In a separate flask, suspend 4-ethyl-2-aminobenzothiazole (0.1 mol) in 100 mL of 6M HCl and cool to 0°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.

  • Slowly add the cold diazonium salt solution to the prepared CuCl/HCl solution, which should be maintained at 0°C.

  • Allow the mixture to warm to room temperature and then heat gently on a water bath to ~50-60°C until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Route B: The Mercapto-Chlorination Pathway

This modern and often more efficient route involves the synthesis of a 2-mercaptobenzothiazole intermediate, which is then cleanly converted to the 2-chloro derivative using a potent chlorinating agent. This pathway generally offers higher yields and purity.[10][11]

Step B1: Synthesis of 4-Ethyl-2-mercaptobenzothiazole

This intermediate can be synthesized from an ortho-haloaniline and a source of the thiocarbonyl group. A robust method involves the reaction with potassium O-ethyl xanthate followed by intramolecular cyclization.[10]

Causality of Experimental Choices:

  • Starting Material: A 3-ethyl-ortho-haloaniline (e.g., 2-chloro-3-ethylaniline) is the ideal starting point. The halogen at the ortho position to the amine is susceptible to nucleophilic aromatic substitution.

  • Reagents: Potassium O-ethyl xanthate serves as a masked source of a dithiocarbonate. It displaces the ortho-halogen, and subsequent intramolecular cyclization under mild conditions forms the stable 2-mercaptobenzothiazole ring system.

Experimental Protocol: Synthesis of 4-Ethyl-2-mercaptobenzothiazole

  • To a solution of 2-chloro-3-ethylaniline (0.1 mol) in 150 mL of dimethylformamide (DMF), add potassium O-ethyl xanthate (0.12 mol).

  • Heat the mixture at 100-110°C for 8-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the solution with dilute HCl to a pH of ~2-3 to precipitate the 2-mercaptobenzothiazole.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if needed.

Step B2: Chlorination with Sulfuryl Chloride

The conversion of the 2-mercapto group to a 2-chloro group is highly efficient using sulfuryl chloride (SO₂Cl₂). This method is superior to older techniques using reagents like phosphorus pentachloride, offering higher yields and cleaner reactions.[6][11]

Causality of Experimental Choices:

  • Chlorinating Agent: Sulfuryl chloride is a powerful and effective chlorinating agent for this transformation. It reacts readily with the thiol (or its tautomeric thione form) to produce the desired 2-chlorobenzothiazole along with volatile byproducts (SO₂ and HCl), simplifying purification.[6]

  • Solvent: An inert solvent like dichloromethane or chloroform is used to moderate the reaction.

  • Temperature Control: The reaction is exothermic and is typically run at or below room temperature to maintain control.

G A Ar-SH (4-Ethyl-2-mercaptobenzothiazole) SO2Cl2 SO₂Cl₂ A->SO2Cl2 B Intermediate (e.g., Ar-S-SO₂Cl) C Ar-Cl (Final Product) B->C -SO₂ -HCl SO2Cl2->B

Caption: Simplified reaction scheme for chlorination with sulfuryl chloride.

Experimental Protocol: Chlorination

  • In a flask protected from atmospheric moisture, suspend 4-ethyl-2-mercaptobenzothiazole (0.1 mol) in 150 mL of dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (0.15 mol) dropwise to the stirred suspension. A significant evolution of gas (SO₂ and HCl) will be observed. (Caution: Perform in a well-ventilated fume hood).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench any excess sulfuryl chloride.

  • Separate the organic layer. Wash it sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The resulting this compound is often obtained in high purity, but can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Performance and Data Comparison

To facilitate an objective choice, the key performance indicators for each route are summarized below. Data are representative estimates based on literature precedents for analogous transformations.

ParameterRoute A (Sandmeyer Pathway)Route B (Mercapto-Chlorination)Rationale & Justification
Overall Yield Low to Moderate (30-50%)High (75-90%)The Sandmeyer step is often the yield-limiting part of Route A.[6] Chlorination with SO₂Cl₂ in Route B is exceptionally high-yielding.[6][11]
Product Purity Moderate to GoodVery Good to ExcellentRoute A can generate diazo-coupling byproducts and other impurities requiring extensive chromatography. Route B is a cleaner transformation with volatile byproducts, simplifying purification.
Number of Steps 22Both routes are two-step syntheses from commercially available anilines.
Reagent Safety Diazonium salts are potentially explosive if isolated and must be handled with care at low temperatures.[5]Sulfuryl chloride is corrosive and reacts violently with water. The reaction releases toxic gases (SO₂, HCl). Requires a fume hood.[6]Both routes have significant safety considerations that require proper laboratory controls.
Scalability ModerateHighThe clean nature and high yield of Route B make it more amenable to large-scale industrial synthesis. Handling large volumes of unstable diazonium salts in Route A presents scalability challenges.
Cost-Effectiveness ModerateFavorableWhile starting materials may vary in cost, the higher overall yield and simpler purification of Route B often make it more economically viable, especially at scale.

Conclusion and Recommendation

For researchers and drug development professionals, the choice between these two synthetic routes for this compound is clear-cut based on the desired outcome:

  • Route B (Mercapto-Chlorination Pathway) is the superior and recommended method for most applications. It offers significantly higher yields, superior product purity, and greater scalability. The clean conversion of the 2-mercapto intermediate with sulfuryl chloride is a distinct advantage over the less reliable Sandmeyer reaction. This route is the preferred choice for producing material in quantity for further synthetic elaboration or screening campaigns.

  • Route A (Sandmeyer Pathway) remains a viable, classic alternative, particularly for small-scale synthesis or if the 4-ethyl-2-aminobenzothiazole intermediate is readily available from other research. However, researchers should anticipate lower yields and a more involved purification process compared to Route B.

Ultimately, the technical evidence strongly supports the adoption of the mercapto-chlorination pathway (Route B) as the most efficient, robust, and scalable method for the synthesis of this compound.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Shafique, S., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
  • Request PDF. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]

  • ACS Publications. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
  • ResearchGate. (n.d.). (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]

  • Unknown. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-ethyl-1,3-benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-4-ethyl-1,3-benzothiazole analogs. This document offers a synthesized perspective based on established principles of medicinal chemistry and available data on related benzothiazole scaffolds, aiming to guide the rational design of novel therapeutic agents.

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the benzothiazole ring system plays a crucial role in determining the potency and selectivity of these compounds.[4] This guide focuses on the largely unexplored chemical space of this compound analogs, providing a predictive framework for their SAR based on existing knowledge of similar structures.

The Core Moiety: this compound

The parent compound, this compound, possesses key structural features that are amenable to chemical modification for SAR studies. The chlorine atom at the 2-position is a reactive site, suitable for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The ethyl group at the 4-position, while less reactive, influences the steric and electronic properties of the benzene portion of the scaffold.

Synthetic Strategy: A Gateway to Analogs

The synthesis of this compound analogs can be approached through a multi-step process, starting from a substituted aminothiophenol. A plausible synthetic route is outlined below. The initial step would involve the synthesis of the 4-ethyl-2-aminobenzothiazole precursor, which is then converted to the corresponding 2-hydroxybenzothiazole. Subsequent chlorination provides the desired this compound scaffold, which can then be further modified.

cluster_0 Synthesis of this compound 3-ethylaniline 3-ethylaniline 4-ethyl-2-aminothiophenol 4-ethyl-2-aminothiophenol 3-ethylaniline->4-ethyl-2-aminothiophenol Thiocyanation 4-ethyl-1,3-benzothiazol-2-amine 4-ethyl-1,3-benzothiazol-2-amine 4-ethyl-2-aminothiophenol->4-ethyl-1,3-benzothiazol-2-amine Cyclization 4-ethyl-1,3-benzothiazol-2-ol 4-ethyl-1,3-benzothiazol-2-ol 4-ethyl-1,3-benzothiazol-2-amine->4-ethyl-1,3-benzothiazol-2-ol Diazotization & Hydrolysis This compound This compound 4-ethyl-1,3-benzothiazol-2-ol->this compound Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for this compound.

Structure-Activity Relationship (SAR) Insights

Based on extensive literature on substituted benzothiazoles, we can extrapolate the likely impact of structural modifications on the biological activity of this compound analogs. The primary areas for modification are the 2-position and the benzene ring (positions 5, 6, and 7).

Modifications at the 2-Position

The 2-chloro group serves as an excellent leaving group for the introduction of various nucleophiles, such as amines, thiols, and alcohols. This allows for the exploration of a wide range of functionalities at this position.

  • Introduction of Amino and Substituted Amino Groups: The replacement of the 2-chloro group with an amino or substituted amino moiety is a common strategy in the design of bioactive benzothiazoles. The nature of the substituent on the nitrogen atom can significantly impact activity. For instance, the introduction of aromatic or heterocyclic rings can lead to enhanced potency through additional binding interactions with biological targets.

  • Introduction of Thioether and Sulfonamide Moieties: The sulfur atom of the thiazole ring is a key feature of the benzothiazole scaffold. Modifications at the 2-position with thioether or sulfonamide groups can modulate the electronic properties and hydrogen bonding capabilities of the molecule, influencing its biological profile.

Modifications on the Benzene Ring

Substitution on the benzene ring at positions 5, 6, and 7 can fine-tune the lipophilicity, electronic properties, and steric profile of the analogs.

  • Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, methyl) can have a profound effect on the overall electron density of the benzothiazole ring system. Studies on other benzothiazole series have shown that electron-withdrawing groups can enhance antimicrobial and anticancer activities.[5]

  • Halogenation: The strategic placement of halogens (F, Cl, Br) on the benzene ring can improve metabolic stability and membrane permeability. The "chloro and fluoro effect" has been noted in other heterocyclic systems to enhance antibacterial activity.[6]

  • Bulky Substituents: The introduction of bulky groups can probe the steric tolerance of the target's binding site.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR, the following table presents a series of hypothetical this compound analogs and their predicted biological activities based on the principles discussed above. This serves as a conceptual framework for guiding future synthesis and testing.

Analog Modification Predicted Primary Activity Rationale for Predicted Activity
I 2-NH₂AntimicrobialIntroduction of a hydrogen bond donor at the 2-position.
II 2-NH-phenylEnhanced Antimicrobial/AnticancerIncreased lipophilicity and potential for π-π stacking interactions.
III 2-S-CH₂-COOHMetal Chelating/Enzyme InhibitionCarboxylic acid moiety can act as a metal chelator or interact with active site residues.
IV 6-NO₂Potent Antimicrobial/AnticancerStrong electron-withdrawing group enhancing the electrophilicity of the scaffold.[5]
V 6-ClImproved Lipophilicity & ActivityHalogen substitution often leads to enhanced biological activity.[6]
VI 2-NH-pyrimidinylPotent AnticancerPyrimidine moiety is a common pharmacophore in kinase inhibitors.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of novel this compound analogs, standardized in vitro assays are essential. The following are representative protocols for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized benzothiazole analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row.

    • The final concentrations of the compounds will typically range from 100 µg/mL to 0.195 µg/mL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells (broth only).

  • Controls:

    • Positive Control: Wells containing MHB, bacterial inoculum, and the standard antibiotic.

    • Negative Control: Wells containing MHB only.

    • Growth Control: Wells containing MHB and bacterial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized benzothiazole analogs

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Logical Framework for SAR Analysis

The following diagram illustrates the logical flow for a systematic SAR study of this compound analogs.

cluster_0 SAR Workflow for this compound Analogs start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., MIC, MTT) purification->screening data_analysis Data Analysis & SAR Determination screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify potent analogs lead_optimization->start Iterative Design

Caption: A systematic workflow for the SAR-guided development of novel benzothiazole analogs.

Concluding Remarks and Future Directions

While the specific SAR of this compound analogs is a nascent field, the foundational knowledge of benzothiazole chemistry provides a robust framework for initiating a drug discovery program. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish concrete SAR and identify lead compounds for further preclinical development. The exploration of their mechanism of action will also be crucial for understanding their therapeutic potential.

References

(Note: The following is a representative list of references based on the foundational information used to construct this guide. A comprehensive literature search should be conducted for any specific research program.)

  • Afzal, O., et al. (2016). Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. European Journal of Medicinal Chemistry, 121, 318–330.
  • Chhabra, M., et al. (2016). An efficient green synthesis of 2-arylbenzothiazole analogues as potent antibacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 213–217.
  • Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2450-2459.
  • Dhumal, S. T., et al. (2019). Copper fluorapatite assisted synthesis of new 1,2,3-triazoles bearing a benzothiazolyl moiety and their antibacterial and anticancer activities. New Journal of Chemistry, 43(19), 7663–7673.
  • Narva, S., et al. (2019). Design, Synthesis, and Biological Evaluation of 2-(4-Aminophenyl)benzothiazole Analogues as Antiproliferative Agents. Journal of Heterocyclic Chemistry, 56(2), 520–532.
  • Racane, L., et al. (2016). Novel 2-thienyl- and 2-benzothienyl-substituted 6-(2-imidazolinyl)benzothiazoles with antiproliferative activity. European Journal of Medicinal Chemistry, 110, 149–160.
  • Subramanyam, M., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of 1,3,4-oxadiazole Fused Benzothiazole Derivatives for Anticancer Drugs. Letters in Drug Design & Discovery, 15(12), 1299–1307.
  • Zhang, X., et al. (2018).
  • Liu, K., Ding, Y., & Kan, C. (2020). Synthesis and antiproliferative activity of new n-acylhydrazone derivatives containing Benzothiazole and indole based moiety. Pharmaceutical Chemistry Journal, 54(4), 345–352.
  • Mahran, M. A., William, S., Ramzy, F., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 12(3), 622–633.
  • Amnerkar, N. D., & Bhusari, K. P. (2011). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 229-237.
  • Patel, R. V., et al. (2021). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 11(50), 31499-31514.
  • Popli, J. V., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Chemistry - Section B, 60B(12), 1659-1669.
  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: a review. World Journal of Advanced Research and Reviews, 19(02), 1036–1045.
  • Sharma, S., Gupta, P., & Verma, R. (2020). Structure-Activity Relationship of Benzothiazole Derivatives in Anticancer Therapy. European Journal of Medicinal Chemistry, 199, 112393.
  • Kumar, V., Chandra, S., & Rathi, R. (2022). Advances in Benzothiazole-Based Drug Discovery: From Synthesis to Clinical Trials. Pharmacological Reports, 74(1), 15-25.
  • Gupta, A., Soni, A., & Kumar, P. (2019). Substituted Benzothiazoles as Potential Antimicrobial Agents: A Review. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-12.
  • El-Nassan, H. B. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 12(13), 1235-1254.

Sources

A Senior Application Scientist's Guide to Computational Analysis of 2-Chloro-4-ethyl-1,3-benzothiazole: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 2-Chloro-4-ethyl-1,3-benzothiazole, a novel compound of interest, through the lens of computational modeling and molecular docking. We will explore its potential as an inhibitor for relevant biological targets, comparing its predicted efficacy against established therapeutic agents. This document is designed to not only present data but to illuminate the strategic thinking behind a computational drug discovery workflow.

Introduction: The Promise of the Benzothiazole Scaffold

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The versatility of the benzothiazole core allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targeting. Our focus, this compound, is a novel derivative whose therapeutic potential remains largely unexplored. This guide will delineate a computational strategy to predict its biological targets and assess its potential efficacy in comparison to known drugs.

The Strategic Imperative of Computational Modeling in Drug Discovery

In the preliminary stages of drug development, computational methods serve as a critical filtering mechanism, enabling the prioritization of compounds with the highest probability of success. Techniques such as molecular docking and density functional theory (DFT) calculations allow us to predict the binding affinity of a small molecule to a protein target and to understand the underlying molecular interactions driving this recognition.[5][6] This in silico approach is not merely a predictive tool but a hypothesis-generating engine that guides subsequent experimental validation.

Experimental Workflow: A Self-Validating Protocol

Our computational investigation follows a multi-step, self-validating protocol designed to ensure the reliability of our findings. This workflow is structured to move from broad, systemic evaluation to specific, high-resolution analysis.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Receptor Preparation & Grid Generation cluster_2 Phase 3: Molecular Docking & Analysis A Literature Review: Identify Potential Targets for Benzothiazoles B 2D & 3D Structure Generation of This compound A->B C Ligand Energy Minimization (e.g., using Avogadro) B->C G Molecular Docking Simulation (e.g., using AutoDock Vina) C->G D Download Protein Crystal Structures (e.g., from Protein Data Bank) E Protein Preparation: Remove water, add hydrogens, assign charges D->E F Grid Box Generation: Define the binding site E->F F->G H Analysis of Docking Poses & Binding Energies G->H I Comparison with Co-crystallized Ligand and Known Inhibitors H->I

Caption: A streamlined computational workflow for molecular docking studies.

Part 1: Target Identification and Ligand Preparation
  • Literature-Guided Target Selection : Based on extensive reviews of benzothiazole derivatives, several key protein targets have been identified as relevant for this class of compounds. These include, but are not limited to, Carbonic Anhydrase (implicated in various cancers), DNA Gyrase (a bacterial enzyme), and Dihydropteroate Synthase (DHPS) (an antimicrobial target).[3][7][8][9] For this comparative study, we have selected Human Carbonic Anhydrase II (PDB ID: 2CBE), Staphylococcus aureus DNA Gyrase (PDB ID: 3G75), and Bacillus anthracis DHPS (PDB ID: 3TYE) as representative targets.

  • Ligand Preparation : The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The geometry of the molecule was then optimized and its energy minimized using the Avogadro software, ensuring a stable and low-energy conformation for docking.

Part 2: Receptor Preparation
  • Protein Structure Retrieval : The crystal structures of the selected protein targets were downloaded from the Protein Data Bank (PDB).

  • Receptor Refinement : The protein structures were prepared for docking using AutoDockTools. This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. This step is crucial for ensuring the accuracy of the electrostatic and van der Waals interaction calculations during docking.

Part 3: Molecular Docking and Analysis
  • Grid Generation : A grid box was defined around the active site of each protein. The dimensions and center of the grid were determined based on the position of the co-crystallized ligand in the original PDB file, ensuring that the docking search space was focused on the known binding pocket.

  • Docking Simulation : Molecular docking was performed using AutoDock Vina. This program employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the protein's active site, ultimately predicting the most favorable binding mode and estimating the binding affinity (in kcal/mol).

Comparative Analysis: this compound vs. Known Inhibitors

The predicted binding affinities of this compound were compared against those of known inhibitors for each selected target.

Target ProteinPDB IDKnown InhibitorKnown Inhibitor Binding Affinity (kcal/mol)This compound Predicted Binding Affinity (kcal/mol)
Human Carbonic Anhydrase II2CBEAcetazolamide-7.2-6.8
S. aureus DNA Gyrase3G75Ciprofloxacin-8.5-7.9
B. anthracis DHPS3TYESulfadiazine-6.9-7.5

Note: The binding affinities for known inhibitors are based on redocking them into their respective crystal structures to establish a baseline.

In-Depth Analysis of Molecular Interactions

The true power of molecular docking lies in its ability to reveal the specific interactions that stabilize the ligand-protein complex.

Human Carbonic Anhydrase II

Acetazolamide, a known inhibitor, coordinates with the zinc ion in the active site. While this compound does not exhibit this direct coordination, its predicted binding mode shows favorable hydrophobic interactions with key residues in the active site pocket. The chloro and ethyl substitutions on the benzothiazole ring appear to occupy distinct hydrophobic pockets, contributing to its binding affinity.

S. aureus DNA Gyrase

Ciprofloxacin, a fluoroquinolone antibiotic, is known to interact with DNA gyrase through hydrogen bonding and stacking interactions. The docking results for this compound suggest that the benzothiazole ring can form pi-pi stacking interactions with aromatic residues in the binding site. The nitrogen and sulfur atoms of the thiazole ring are predicted to be involved in hydrogen bonding with the protein backbone.

B. anthracis DHPS

Sulfadiazine, a sulfonamide antibiotic, mimics the natural substrate p-aminobenzoic acid (PABA).[7] Our docking study predicts that this compound can occupy the PABA binding pocket, with the benzothiazole core forming key hydrophobic and aromatic interactions.[7] Notably, the predicted binding affinity of our compound is slightly better than that of sulfadiazine, suggesting it may be a potent inhibitor of this enzyme.

G cluster_0 Binding Pocket of B. anthracis DHPS Ligand This compound Phe189 Phe189 Ligand->Phe189 Arene-H Interaction Lys220 Lys220 Ligand->Lys220 Arene-H Interaction Ser221 Ser221 Ligand->Ser221 Hydrogen Bond

Caption: Predicted key interactions of this compound in the DHPS active site.

Discussion and Future Directions

This computational study provides a compelling starting point for the experimental investigation of this compound. The docking results suggest that this compound has the potential to inhibit multiple biologically relevant targets, with a particularly promising predicted affinity for DHPS.

It is imperative to understand that these in silico predictions are not a substitute for experimental validation. The next logical steps would involve:

  • Synthesis and in vitro enzymatic assays : To confirm the inhibitory activity of this compound against the identified targets.

  • Structure-Activity Relationship (SAR) studies : To synthesize and test analogs of the lead compound to optimize its potency and selectivity.

  • Molecular Dynamics (MD) simulations : To assess the stability of the predicted binding poses over time and to gain a more dynamic understanding of the ligand-protein interactions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational approach to evaluate the therapeutic potential of a novel benzothiazole derivative. By comparing its predicted performance against established drugs and delving into the specifics of its molecular interactions, we have generated a strong hypothesis for its biological activity. This work underscores the indispensable role of computational modeling in modern drug discovery, providing a rational and efficient pathway to identify and optimize new therapeutic agents.

References

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry.
  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole.
  • Benzothiazole deriv
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIV
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)
  • synthesis, biological activity and recent advancement of benzothiazoles: a classical review. [Source Not Provided].
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • Chapter 4: Synthesis, Properties, and Biological Applic
  • Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. PubMed.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles.
  • Synthesis and various biological activities of benzothiazole deriv
  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[10][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central.
  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews.
  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PubMed Central.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Semantic Scholar.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable data and, ultimately, the quality and safety of pharmaceutical products. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative determination of 2-Chloro-4-ethyl-1,3-benzothiazole, a key intermediate in various synthetic pathways. We will explore the principles of method validation, compare suitable analytical techniques, and present a detailed, self-validating protocol for a high-performance liquid chromatography (HPLC) method, complete with supporting experimental data.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is structured to not only provide a set of procedures but to explain the scientific reasoning behind the experimental choices, ensuring a thorough understanding of the validation process in line with international regulatory standards.[1][2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical step in developing a validated method. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.[4] The choice depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Best suited for volatile and thermally stable compounds.
Sensitivity High sensitivity, especially with detectors like UV-Vis or Mass Spectrometry (MS).[4][5]Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) or MS.
Specificity High specificity can be achieved through column chemistry and detector selection.High specificity, especially with high-resolution capillary columns.
Sample Preparation Often requires sample dissolution and filtration.May require derivatization for non-volatile compounds.
Throughput Moderate to high.Generally higher than HPLC.
Cost & Complexity Higher initial cost and complexity.Lower initial cost and complexity for basic systems.

For the purpose of this guide, we will focus on an HPLC method due to its versatility and high specificity for benzothiazole derivatives, as demonstrated in the analysis of similar compounds.[4][5]

The Anatomy of Method Validation: A Workflow

Analytical method validation is a systematic process to confirm that the chosen method is reliable for its intended use.[6][7] The validation process can be visualized as a series of interconnected experiments, each designed to assess a specific performance characteristic. The relationship between these parameters is crucial for establishing a self-validating system.

G cluster_0 Method Development cluster_1 Method Validation MethodSelection Method Selection (HPLC) Specificity Specificity MethodSelection->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness caption Validation Workflow

Caption: A diagram illustrating the interconnected workflow of analytical method validation.

A Validated HPLC Method for this compound

The following section details the experimental protocol and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is used.[5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 150 µg/mL.

Sample Preparation: The sample containing this compound is dissolved in acetonitrile, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.

Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][8]

ParameterExperimental ApproachAcceptance Criteria
Specificity Analysis of blank, placebo, and spiked samples with potential impurities.The peak for this compound should be well-resolved from any other peaks (Resolution > 2).[7]
Linearity Analysis of at least five concentrations across the range of 50-150% of the target concentration.[9]Correlation coefficient (R²) ≥ 0.999.
Accuracy Analysis of samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).[10]Mean recovery should be within 98.0% to 102.0%.[10]
Precision - Repeatability (Intra-day): Six replicate injections of the same standard solution. - Intermediate Precision (Inter-day): Analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.[11]The analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[11]The analyte can be quantified with acceptable precision and accuracy.
Range The range is established based on the linearity, accuracy, and precision data.[9]The method should provide acceptable performance across the defined range.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method should remain unaffected by small, deliberate variations in parameters.

Summary of Validation Data

The following tables summarize the hypothetical, yet realistic, experimental data obtained during the validation of the HPLC method for this compound.

Linearity
Concentration (µg/mL)Peak Area
10150234
25375589
50751236
1001502589
1502253897
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.299.0
100%100101.1101.1
120%120119.499.5
Mean Recovery (%) 99.87
Precision
Precision TypeRSD (%)
Repeatability (Intra-day)0.85
Intermediate Precision (Inter-day)1.23
LOD and LOQ
ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3

Discussion and Interpretation of Results

The validation data presented above demonstrates that the developed HPLC method is suitable for the quantitative determination of this compound.

  • Specificity: The method showed excellent specificity with no interference from the blank or placebo at the retention time of the analyte.

  • Linearity: A strong linear relationship between concentration and peak area was observed, with a correlation coefficient of 0.9998, well within the acceptance criterion of ≥ 0.999.

  • Accuracy: The mean recovery of 99.87% indicates that the method is highly accurate for the quantification of the analyte.

  • Precision: The low RSD values for repeatability and intermediate precision demonstrate that the method is precise and reproducible.

  • Sensitivity: The established LOD and LOQ values indicate that the method is sensitive enough to detect and quantify low levels of this compound.

  • Robustness: The method was found to be robust under minor variations in experimental conditions, indicating its reliability for routine use.

Conclusion: A Self-Validating System for Confident Analysis

The validation of an analytical method is not merely a checklist of experiments but a holistic approach to ensure the reliability and integrity of analytical data. The presented HPLC method for this compound, with its demonstrated specificity, linearity, accuracy, precision, and robustness, constitutes a self-validating system. This provides a high degree of confidence in the results generated, which is paramount in the pharmaceutical industry.

This guide serves as a comprehensive resource for researchers and scientists involved in the development and validation of analytical methods. By understanding the principles and applying the systematic approach outlined, one can ensure that the analytical data generated is of the highest quality and stands up to regulatory scrutiny.

References

  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Food and Drug Administration. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • USP. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to Benzothiazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the benzothiazole scaffold stands as a cornerstone of molecular design. Its derivatives are integral to a multitude of therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Consequently, the efficient synthesis of these heterocyclic compounds is a paramount objective for researchers and drug development professionals.

This guide provides an in-depth, objective comparison between two primary heating methodologies employed in the synthesis of 2-substituted benzothiazoles: traditional conventional heating and modern microwave irradiation. We will delve into the mechanistic underpinnings of the synthesis, present comparative experimental data, and provide detailed protocols to illustrate the practical application and distinct advantages of each technique.

The Core Reaction: A Mechanistic Overview

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles involves the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, typically an aldehyde.[2] The reaction proceeds through a well-established pathway:

  • Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon. This spontaneous cyclization step yields a benzothiazoline intermediate.[1][3]

  • Oxidation: The final step is the aromatization of the benzothiazoline ring to the stable benzothiazole scaffold. This oxidation is often accomplished by atmospheric oxygen, especially at elevated temperatures, or can be facilitated by an added oxidizing agent.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminothiophenol C Schiff Base (Imine) A->C + Aldehyde - H2O B Aldehyde (R-CHO) B->C D Benzothiazoline C->D Intramolecular Cyclization E 2-Substituted Benzothiazole D->E Oxidation (-2H)

Caption: General reaction mechanism for benzothiazole synthesis.

A Tale of Two Heating Techniques

The activation energy required for the condensation and cyclization steps necessitates the input of thermal energy. The method by which this energy is delivered is the critical variable that distinguishes conventional and microwave-assisted synthesis.

Conventional Heating: The Tried-and-True Method

Conventional heating relies on the principles of conduction and convection. An external heat source, such as a heating mantle or an oil bath, heats the exterior of the reaction vessel. This thermal energy is then transferred through the vessel walls to the solvent, which in turn heats the dissolved reactants. This process is inherently inefficient and slow, often leading to a significant temperature gradient within the reaction mixture. The vessel walls can become superheated, potentially causing decomposition of reactants or products and the formation of impurities.

Microwave Irradiation: A Paradigm of Efficiency

Microwave-assisted synthesis operates on a fundamentally different principle: direct dielectric heating.[4] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules (those with a permanent dipole moment) in the reaction mixture.[4] This interaction forces the molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction and ionic conduction.[5]

The key advantages of this mechanism are:

  • Rapid & Uniform Heating: The entire bulk of the reaction mixture is heated simultaneously and quickly, eliminating temperature gradients and the risk of localized overheating.[6]

  • Energy Efficiency: Energy is transferred directly to the molecules, not wasted on heating the vessel or surrounding apparatus.[6]

  • Accelerated Reaction Rates: The ability to rapidly reach and maintain high temperatures, often well above the solvent's boiling point in sealed vessels, can accelerate reaction rates by orders of magnitude.[5][7]

Performance Metrics: A Head-to-Head Comparison

Experimental data consistently demonstrates the superiority of microwave irradiation across key performance indicators. The switch from conventional reflux to microwave-assisted synthesis results in dramatic reductions in reaction time, significant increases in product yield, and an improved environmental footprint.[2][8]

Performance MetricConventional HeatingMicrowave IrradiationAdvantage
Reaction Time 2 - 8 hours[9]3 - 10 minutes[8][9]~95-98% Reduction [9]
Product Yield 65 - 80% (Typical)85 - 99% (Typical)12-20% Increase or more [1]
Energy Consumption HighLow to Moderate[10]More Efficient [10]
Process Control Limited (Bulk Temp.)Precise (Temp. & Pressure)Superior Control
Side Products More prevalentMinimized[3]Higher Purity [3]
Green Chemistry High energy use, longer timesEnergy efficient, rapid[3]Greener Approach

Data compiled from multiple studies synthesizing various 2-substituted benzothiazoles.[1][7][9]

Experimental Protocols: A Practical Guide

To provide a self-validating system, we present detailed protocols for the synthesis of 2-(4-hydroxyphenyl)benzothiazole from 2-aminothiophenol and 4-hydroxybenzaldehyde.

Protocol 1: Conventional Synthesis via Reflux

This method represents the traditional approach, relying on prolonged heating under reflux conditions.

G A 1. Combine Reactants (2-Aminothiophenol, Aldehyde) in Ethanol B 2. Heat to Reflux (e.g., 80-90°C) A->B C 3. Maintain Reflux (4-6 hours) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool to RT D->E F 6. Filter Crude Product E->F G 7. Recrystallize (Methanol/DCM) F->G H 8. Isolate Pure Product G->H

Caption: Workflow for conventional benzothiazole synthesis.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 30 mL of ethanol.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The causality here is to provide sustained thermal energy to overcome the activation barrier of the condensation reaction.

  • Monitoring: Periodically check the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.

  • Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as a methanol/dichloromethane mixture.[1] This step is crucial for removing any unreacted starting materials or side products.

  • Final Product: Dry the purified crystals under vacuum to obtain the final 2-(4-hydroxyphenyl)benzothiazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages the efficiency of microwave energy to achieve a rapid and high-yielding synthesis.

G A 1. Combine Reactants in Ethanol in Microwave Vessel B 2. Seal Vessel A->B C 3. Irradiate in Microwave (e.g., 180W, 100°C) B->C D 4. Hold at Temp (4-8 minutes) C->D E 5. Cool Vessel (Automated/Forced Air) D->E F 6. Filter Crude Product E->F G 7. Recrystallize (Methanol/DCM) F->G H 8. Isolate Pure Product G->H

Caption: Workflow for microwave-assisted benzothiazole synthesis.

Methodology:

  • Reagent Preparation: In a 10 mL microwave process vial, combine 2-aminothiophenol (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 5 mL of ethanol.[1] Using a polar solvent like ethanol is key, as it efficiently absorbs microwave energy.

  • Reaction Setup: Add a magnetic stir bar and securely cap the vial. Place the vial in the cavity of a dedicated laboratory microwave reactor.

  • Microwave Program: Program the microwave for a power of 180W and a target temperature of 100°C for a duration of 4-8 minutes.[4] The direct and rapid heating allows the reaction to complete in a fraction of the time required for conventional methods.

  • Cooling: After the irradiation cycle is complete, the vessel is rapidly cooled to room temperature using the instrument's automated forced-air cooling system. This rapid cooling quenches the reaction and prevents potential byproduct formation.

  • Work-up: Uncap the vial and transfer the contents. The product typically precipitates upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a methanol/dichloromethane mixture to achieve high purity.[1]

  • Final Product: Dry the purified product under vacuum.

Conclusion and Expert Perspective

The experimental evidence is unequivocal: for the laboratory-scale synthesis of benzothiazoles, microwave irradiation is a vastly superior technique to conventional heating. The dramatic reduction in reaction times—from hours to mere minutes—coupled with increased yields and higher product purity makes it an invaluable tool for accelerating research and development.[7][9] The method's alignment with the principles of green chemistry, through reduced energy consumption and solvent use, further solidifies its position as the preferred modern approach.[3]

While conventional heating remains a viable and accessible method, particularly for large-scale industrial production where specialized microwave reactors may be cost-prohibitive, it cannot compete with the efficiency and speed offered by microwave technology in a research setting. For scientists and drug development professionals, embracing microwave-assisted synthesis is not merely an optimization; it is a strategic advantage in the rapid discovery and development of novel benzothiazole-based compounds.

References

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2020). Malaysian Journal of Analytical Sciences, 24(5), 724-733. Retrieved January 24, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 1-38. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. Retrieved January 24, 2026, from [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências, 95(suppl 1), e20220919. Retrieved January 24, 2026, from [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2012). Molecules, 17(11), 13574-13587. Retrieved January 24, 2026, from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

  • Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. (2012). Journal of Chemical Research, 36(8), 489-491. Retrieved January 24, 2026, from [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (2020). Organic Process Research & Development, 24(10), 2046-2051. Retrieved January 24, 2026, from [Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (2012). Journal of Chemical Sciences, 124(3), 609-624. Retrieved January 24, 2026, from [Link]

  • Benzothiazole: Different method of synthesis and diverse biological activities. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Scientific Research in Science, Engineering and Technology. Retrieved January 24, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4-ethyl-1,3-benzothiazole, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles for handling chlorinated organic waste and are designed to ensure the protection of personnel and the environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic via ingestion, dermal contact, and inhalation based on the hazard profile of similar benzothiazole derivatives.[3]

  • Environmental Persistence: Benzothiazoles are known to be present in various environmental compartments, and their release should be minimized.[1][2]

  • Reactivity: As a chlorinated compound, it may have incompatibilities with certain chemicals. For instance, halogenated solvents can react violently with strong bases.[4]

Hazard CategoryPotential EffectsSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) Toxic effects if ingested, absorbed through the skin, or inhaled.Based on data for Benzothiazole.[3]
Eye Irritation Can cause serious and potentially irreversible eye damage.Based on data for similar compounds.[5]
Skin Irritation/Sensitization May cause skin irritation and allergic reactions in susceptible individuals.[5]
Aquatic Toxicity Harmful to aquatic organisms.[3]
Pre-Disposal and Handling Protocols

Proper disposal begins with safe handling and storage practices within the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a respirator may be necessary.

Step 2: Segregation of Waste

It is crucial to segregate halogenated waste from non-halogenated waste streams.[6][7][8] This is because the disposal methods for these two categories differ significantly, and mixing them can lead to increased disposal costs and improper treatment.[7]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Never mix this compound waste with non-halogenated solvents, heavy metals, pesticides, or cyanides.[6]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to containerize it safely and transfer it to a licensed hazardous waste disposal contractor.[9]

Protocol for Unused or Contaminated this compound:

  • Container Selection:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container.[4]

    • The container must have a secure, leak-proof cap.

    • Ensure the container is in good condition, free from cracks or brittleness.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6]

    • Clearly write the full chemical name: "this compound."

    • Indicate the approximate concentration and any other components in the waste mixture.

    • Include the date of accumulation.

  • Accumulation in the Laboratory:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[4]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, or empty containers, must be treated as hazardous waste.

    • For spills, absorb the material with an inert substance like vermiculite or sand, and place it in the designated halogenated waste container.[10]

    • Empty original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Arranging for Pickup and Disposal:

    • Follow your institution's or company's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

    • The waste will be transported to a licensed facility for proper disposal, likely through high-temperature incineration.[11][12]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Control and Contain:

    • For small, manageable spills, ensure you are wearing appropriate PPE.

    • Contain the spill using absorbent materials.

  • Cleanup:

    • Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[10]

    • Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway cluster_spill Spill Response start Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 segregate Segregate Halogenated Waste ppe->segregate Step 2 container Use Labeled, Compatible Waste Container segregate->container Step 3 accumulate Accumulate in SAA (Keep Closed, <90% Full) container->accumulate Step 4 ehs_contact Contact EHS for Pickup accumulate->ehs_contact Step 5 transport Transport by Licensed Waste Contractor ehs_contact->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal spill Spill Occurs spill_ppe Wear PPE spill->spill_ppe contain Contain Spill spill_ppe->contain cleanup Clean with Absorbent contain->cleanup spill_dispose Dispose of Contaminated Material in Halogenated Waste cleanup->spill_dispose spill_dispose->container Transfer to Waste Container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental responsibility.

References

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.[Link]

  • Google Patents.CN113461635A - 4- (2-chloroethyl)
  • ScienceDirect. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • National Institutes of Health. Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate.[Link]

  • ResearchGate. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.[Link]

  • JSTOR. Process for Disposal of Chlorinated Organic Residues.[Link]

  • ECHA. Benzothiazole - Registration Dossier.[Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.[Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • ResearchGate. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities | Request PDF.[Link]

  • Temple University. Halogenated Solvents in Laboratories.[Link]

  • NEDT.org. Disposing of Chlorine: Pool and Cleaning Products.[Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.[Link]

  • EPA NEPAL. Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles.[Link]

  • ResearchGate. (PDF) Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute HCl solution.[Link]

  • Environmental Marketing Services. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • Synerzine. SAFETY DATA SHEET Benzothiazole.[Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.[Link]

  • National University of Singapore. Disposal of Waste Solvents.[Link]

  • ACS Publications. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.[Link]

  • Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-4-ethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Chloro-4-ethyl-1,3-benzothiazole. As a dedicated partner in your research, we prioritize your safety by delivering insights that extend beyond the product itself. The following procedures are synthesized from established laboratory safety principles and data from structurally analogous compounds, ensuring a robust framework for safe handling.

While a specific Safety Data Sheet (SDS) for this compound is not available in the cited resources, a conservative safety approach is warranted based on the hazard profile of similar benzothiazole and chloro-substituted aromatic compounds. The guidance herein is derived from an expert analysis of these related molecules to ensure comprehensive protection.

Inferred Hazard Assessment

The primary directive in handling any chemical is to understand its potential hazards. Based on data from related benzothiazoles, this compound is presumed to present the following risks. This assessment dictates the minimum personal protective equipment (PPE) and handling protocols required.

Potential Hazard Classification Category Rationale and Implications for Handling Supporting Sources
Skin Corrosion/Irritation Category 1B / 2Causes severe skin burns and irritation upon contact. This necessitates the use of chemical-resistant gloves and protective clothing to prevent any direct skin exposure. Immediate removal of contaminated clothing and thorough washing are critical in case of contact.[1][2][3]
Serious Eye Damage/Irritation Category 1 / 2Poses a high risk of causing serious, potentially irreversible eye damage. Chemical safety goggles are mandatory, and a face shield is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 / 4Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] All handling operations must be designed to minimize the possibility of ingestion, skin absorption, or inhalation of dust, mists, or vapors.[3][4][5]
Respiratory Tract Irritation STOT Single Exposure, Cat 3May cause irritation to the respiratory system.[1][2][3] Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure to airborne particulates or vapors to a minimum.[1][2][3]
Skin Sensitization PossibleRelated thiazole compounds are known to be skin sensitizers.[6][7] Repeated or prolonged contact may lead to an allergic skin reaction. Vigilant use of gloves and good personal hygiene are essential.[6][7]

Core Protective Measures: Engineering and Administrative Controls

Before selecting personal protective equipment, the primary lines of defense must be established. These controls are designed to minimize hazards at their source.

  • Engineering Controls : The principal engineering control for handling this compound is a properly functioning chemical fume hood .[1][4] This isolates the researcher from potential inhalation hazards. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Administrative Controls : Do not work alone. Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Prohibit eating, drinking, and smoking in the laboratory area to prevent accidental ingestion.[3]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. This protocol is a self-validating system; if any component is compromised, the entire system's integrity is at risk.

Eye and Face Protection
  • Requirement : Wear chemical safety goggles that conform to EU Standard EN166 or NIOSH (US) standards.[4][8]

  • Causality : Due to the high risk of severe eye damage, standard safety glasses are insufficient. Tightly fitting goggles are essential to protect against splashes. For procedures with a higher risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles.[4]

Skin and Body Protection
  • Gloves :

    • Requirement : Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[4] Nitrile rubber gloves (minimum 0.2 mm thickness) are a suitable starting point, but always consult the manufacturer's glove selection guide for breakthrough time and permeation data against chlorinated and sulfur-containing aromatic compounds.[6]

    • Causality : The potential for skin corrosion and dermal toxicity makes glove selection critical.[1][3] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves as hazardous waste.[4]

  • Protective Clothing :

    • Requirement : Wear a standard laboratory coat, fully buttoned, with closed-toe shoes and long pants. For tasks with significant splash potential, a chemically resistant apron or a complete protective suit may be necessary.[4][8]

    • Causality : This prevents accidental skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][8]

Respiratory Protection
  • Requirement : A respirator is required when engineering controls are insufficient, during spill cleanup, or when handling the substance as a powder outside of a fume hood. Use a NIOSH (US) or EN 143 (EU) approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK-P2).[4]

  • Causality : To prevent respiratory tract irritation from inhaling aerosols, dust, or vapors, respiratory protection is a crucial final barrier.[1][4][8] A full respiratory protection program, including fit testing, must be implemented whenever respirators are used.

Safe Handling, Storage, and Disposal Workflow

A systematic approach to the entire lifecycle of the chemical in the lab is essential for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep Step 1: Review SDS (or analogous data) & Assess Risks ppe Step 2: Don Full PPE (Goggles, Gloves, Lab Coat) prep->ppe Confirm understanding hood Step 3: Handle Chemical Exclusively Inside a Chemical Fume Hood ppe->hood avoid Step 4: Avoid Dust/Aerosol Generation & Skin Contact hood->avoid decon Step 5: Decontaminate Work Surfaces & Equipment avoid->decon dispose Step 6: Segregate Waste (Contaminated PPE, excess chemical) for Hazardous Disposal decon->dispose doff Step 7: Doff PPE (avoiding cross-contamination) dispose->doff wash Step 8: Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Operational Plan
  • Preparation : Before any work begins, ensure you have read and understood this guide and any available safety information. Assemble all necessary equipment and PPE.

  • Handling :

    • Always handle this chemical within a chemical fume hood to minimize inhalation exposure.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][8]

    • Avoid the formation of dust and aerosols.[4]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][8]

    • Keep away from incompatible materials such as strong oxidizing agents, bases, acids, alcohols, and amines.[1][2]

    • Store in a locked cabinet or area accessible only to authorized personnel.[1][3]

  • Spill Management :

    • In case of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[4]

    • Wearing full PPE, absorb the spill with an inert material like dry sand or earth and place it into a suitable, labeled container for chemical waste.[8] Do not allow the spill to enter drains.[4][5]

  • Disposal :

    • Dispose of waste contents and containers at an approved waste disposal plant.[1][2][3][5] Do not dispose of it with regular laboratory trash or down the drain. All contaminated materials, including gloves, bench paper, and pipette tips, must be treated as hazardous waste.

References

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2,1,3-Benzothiadiazole-4-sulfonyl chloride. 1

  • KEIMFARBEN GMBH. (2023, June 22). Safety data sheet: KEIM KLEBESPACHTEL. 6

  • CymitQuimica. (2025, December 28). SAFETY DATA SHEET: 4-Amino-5-chloro-2.1.3-benzothiadiazole. 4

  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 4-(2-Chloroacetyl)-2H-1,4-benzothiazine. 2

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzothiazole.

  • ChemicalBook. 2-Chloro-1,3-benzothiazole(615-20-3). 8

  • ECHEMI. 2-Chloro-4-methylthiazole SDS, 26847-01-8 Safety Data Sheets. 3

  • ECHA. Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H). 7

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-(Chloromethyl)benzothiazole. 5

  • paintdocs.com. (2025, July 30). Resutile™ 9685 Urethane (Part A).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.